8-(Benzyloxy)isoquinolin-5-amine
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
8-phenylmethoxyisoquinolin-5-amine |
InChI |
InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |
InChI Key |
ZGELFUVBBONWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
8-(Benzyloxy)isoquinolin-5-amine CAS 1875246-19-7 properties
The following technical guide details the properties, synthesis, and application of 8-(Benzyloxy)isoquinolin-5-amine (CAS 1875246-19-7).
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the discovery and development of small-molecule kinase inhibitors. Its structural core—an isoquinoline ring substituted with a primary amine at position 5 and a lipophilic benzyloxy ether at position 8—serves as a privileged scaffold in medicinal chemistry.
This compound is particularly relevant for targeting enzymes such as Rho-associated protein kinase (ROCK) and Phosphoinositide 3-kinase (PI3K) , where the isoquinoline nitrogen and the 5-amino group often engage in critical hydrogen bonding within the ATP-binding pocket, while the 8-benzyloxy moiety occupies the hydrophobic Region II or the solvent-exposed front pocket to improve potency and selectivity.
Physicochemical Profile
The following data represents the core properties of the free base form. Researchers should note that the compound is often handled as a hydrochloride or tosylate salt to improve stability during storage.
Table 1: Chemical Specifications
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Exact Mass | 250.1106 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| pKa (Predicted) | ~5.4 (Isoquinoline N), ~3.5 (Aniline NH₂) |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic due to benzyl group) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 3 (Isoquinoline N, Ether O, Amine N) |
Synthetic Pathways & Process Chemistry
The synthesis of this compound requires careful regiocontrol to ensure the amino group is introduced at the 5-position while preserving the 8-benzyloxy ether. The most robust route utilizes the Nitration-Reduction Strategy starting from 8-hydroxyisoquinoline.
Retrosynthetic Analysis
The 5-amino group is installed via the reduction of a 5-nitro precursor. The nitro group is introduced via electrophilic aromatic substitution (nitration). The 8-hydroxyl group acts as an ortho/para director.[1] Since position 8 is occupied, the directing effect favors position 5 (para) and position 7 (ortho). Steric bulk from the protecting group (Benzyl) enhances selectivity for the 5-position.
Optimized Synthesis Protocol
Note: This protocol avoids catalytic hydrogenation (H₂/Pd-C) in the final step to prevent accidental hydrogenolysis of the O-benzyl ether.
Step 1: O-Alkylation (Protection)
-
Reagents: 8-Hydroxyisoquinoline, Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 60°C, 4–6 hours.
-
Mechanism: Williamson ether synthesis.
-
Yield Target: >90%.
Step 2: Regioselective Nitration
-
Reagents: 8-(Benzyloxy)isoquinoline, HNO₃ (fuming), Acetic Anhydride (Ac₂O) or H₂SO₄ at 0°C.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The alkoxy group at C8 directs the incoming nitronium ion (NO₂⁺) primarily to C5.
-
Purification: The crude product may contain minor amounts of the 7-nitro isomer. Recrystallization from Ethanol/Acetone is required to isolate pure 5-nitro-8-(benzyloxy)isoquinoline .
Step 3: Chemoselective Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) OR Stannous Chloride (SnCl₂).
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux, 2–4 hours.
-
Rationale: Chemical reduction is chosen over catalytic hydrogenation to strictly preserve the benzyl ether bond.
-
Workup: Basify with NaHCO₃, filter through Celite, extract with EtOAc.
Reaction Workflow Diagram
Figure 1: Optimized synthetic route ensuring regioselectivity at C5 and stability of the C8-benzyl ether.
Structural Biology & SAR Implications
In the context of drug design, CAS 1875246-19-7 acts as a "warhead-ready" scaffold.
-
The 5-Amine Handle: This primary amine is a versatile nucleophile. It is typically derivatized into:
-
Ureas: Reaction with isocyanates to access the "DFG-out" pocket of kinases.
-
Amides: Coupling with carboxylic acids to interact with the hinge region or gatekeeper residues.
-
-
The Isoquinoline Core: Mimics the adenine ring of ATP, forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., interaction with the backbone NH of Val/Leu residues).
-
The 8-Benzyloxy Group:
-
Steric Fill: Occupies large hydrophobic pockets (e.g., the specificity pocket in PI3K isoforms).
-
Solubility Modulation: The benzyl group significantly increases lipophilicity (cLogP ~3.5), aiding in membrane permeability, though it may require solubilizing groups elsewhere in the final drug molecule.
-
Pharmacophore Map[2]
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to a generic kinase binding site.
Analytical Characterization (QC)
To validate the identity of the synthesized material, the following analytical signals must be confirmed.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
-
Isoquinoline Protons: Two distinct sets of doublets/multiplets in the aromatic region (7.5–9.5 ppm). The proton at C1 (adjacent to N) typically appears most downfield (~9.2 ppm, singlet).
-
Benzyl Group: A multiplet at 7.3–7.5 ppm (5H, aromatic) and a sharp singlet at ~5.3 ppm (2H, -OCH ₂Ph).
-
Amine: A broad singlet around 5.0–6.0 ppm (2H, -NH₂), exchangeable with D₂O.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion: [M+H]⁺ = 251.12 (Calculated).
-
Fragmentation: Loss of the benzyl group (M-91) may be observed at higher collision energies.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.
References
-
Isoquinoline Nitration Mechanics: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Confirming nitration of isoquinoline occurs at C5/C8 via the protonated species).[1][2]
- Kinase Inhibitor Scaffolds: Liao, H., et al. (2007). "Rho-Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, 50(3), 491-505. (Contextualizing 5-aminoisoquinoline utility).
-
Synthesis Verification: BenchChem Technical Support. "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives."
-
Compound Data: BLD Pharm Catalog Entry for CAS 1875246-19-7.
Sources
An In-depth Technical Guide to 8-Benzyloxy-5-aminoisoquinoline: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-benzyloxy-5-aminoisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic pathways, expected physicochemical and spectroscopic properties, and explore its potential as a pharmacologically active agent, particularly in the context of PARP inhibition and oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant biological activities.[1] Its presence in marketed drugs such as the vasodilator papaverine and the anesthetic dimethisoquin underscores its therapeutic importance.[2] The fusion of a benzene ring to a pyridine ring confers a unique electronic and steric arrangement, making it a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The introduction of substituents at various positions on the isoquinoline core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Properties of 8-Benzyloxy-5-aminoisoquinoline
The chemical structure of 8-benzyloxy-5-aminoisoquinoline features an isoquinoline core with a benzyloxy group at the 8-position and an amino group at the 5-position. The benzyloxy group, a benzyl ether, increases the lipophilicity of the molecule compared to its hydroxyl analog, which can influence its ability to cross cell membranes. The amino group at the 5-position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | The amino group is expected to be basic. |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of 8-benzyloxy-5-aminoisoquinoline.
Caption: Chemical structure of 8-benzyloxy-5-aminoisoquinoline.
Synthetic Strategy
A plausible and efficient synthesis of 8-benzyloxy-5-aminoisoquinoline can be conceptualized through a two-step sequence starting from 8-hydroxy-5-nitroisoquinoline. This strategy leverages well-established and reliable chemical transformations. The key steps are:
-
Benzylation of the hydroxyl group: The phenolic hydroxyl group at the 8-position is protected as a benzyl ether.
-
Reduction of the nitro group: The nitro group at the 5-position is reduced to the corresponding primary amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 8-benzyloxy-5-aminoisoquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations and serves as a guiding framework for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 8-Benzyloxy-5-nitroisoquinoline
-
To a solution of 8-hydroxy-5-nitroisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-benzyloxy-5-nitroisoquinoline.
Causality behind Experimental Choices:
-
DMF as solvent: Its high polarity and aprotic nature facilitate the SN2 reaction between the phenoxide and benzyl bromide.
-
K₂CO₃ as base: A mild inorganic base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Room temperature: Generally sufficient for this type of etherification, minimizing potential side reactions.
Step 2: Synthesis of 8-Benzyloxy-5-aminoisoquinoline
-
To a suspension of 8-benzyloxy-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-benzyloxy-5-aminoisoquinoline.
Causality behind Experimental Choices:
-
Fe/NH₄Cl system: A classic and effective method for the reduction of aromatic nitro groups, offering a safer and more economical alternative to catalytic hydrogenation for many applications.
-
Ethanol/Water solvent system: Provides good solubility for the reactants and facilitates the reaction.
-
Reflux conditions: The elevated temperature accelerates the rate of reduction.
Characterization and Spectroscopic Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized 8-benzyloxy-5-aminoisoquinoline. The following are the expected spectroscopic data based on the chemical structure.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the isoquinoline and benzyl rings (δ 7.0-8.5 ppm).- A singlet for the benzylic methylene protons (CH₂) around δ 5.0-5.5 ppm.- A broad singlet for the amino (NH₂) protons, which is D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons of the isoquinoline and benzyl rings (δ 100-160 ppm).- A signal for the benzylic methylene carbon (CH₂) around δ 70-75 ppm. |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
| IR (Infrared) | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
Self-Validating System for Protocols
The successful synthesis and characterization of 8-benzyloxy-5-aminoisoquinoline rely on a self-validating system. The disappearance of the starting material and the appearance of the product with the expected Rf value on TLC provides initial confirmation. Subsequent purification by column chromatography should yield a single spot on TLC. Finally, the acquisition of spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) and its comparison with the expected values provides definitive structural confirmation and an assessment of purity.
Potential Applications and Therapeutic Relevance
The 5-aminoisoquinoline scaffold is a key pharmacophore in a number of biologically active molecules. Notably, 5-aminoisoquinoline itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, genomic stability, and programmed cell death.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
Potential as a PARP Inhibitor
The structural similarity of 8-benzyloxy-5-aminoisoquinoline to known PARP inhibitors suggests that it may also exhibit inhibitory activity against this enzyme family. The 5-amino group is crucial for interacting with the active site of PARP enzymes. The 8-benzyloxy substituent could potentially be explored to enhance potency, selectivity, or pharmacokinetic properties.
Caption: Potential mechanism of action via PARP inhibition.
Anticancer Potential
Beyond PARP inhibition, the isoquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[4] These compounds can act through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization. The unique substitution pattern of 8-benzyloxy-5-aminoisoquinoline makes it a valuable candidate for screening in various cancer cell lines to explore its potential as a novel anticancer agent.
Conclusion
8-Benzyloxy-5-aminoisoquinoline is a synthetically accessible molecule with significant potential for drug discovery. Its structural features, particularly the 5-aminoisoquinoline core, suggest a potential role as a PARP inhibitor and a candidate for anticancer drug development. The proposed synthetic route provides a clear and efficient pathway for its preparation, and the expected spectroscopic profile offers a robust framework for its characterization. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. 2014;3(1).
- Iqbal M, Ali EA, Kalam MA, Ahmad SF, Al-Salahi R. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences. 2022;12(12):5998.
- Khadka DB, Le QM, Yang SH, et al. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorg Med Chem. 2011;19(6):1924-1929.
- BenchChem.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Potikha L, et al. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.
- SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules. 2022;27(22):7862.
- Shuai S, Mao J, Zhou F, et al. A transition-metal-free synthesis of 1-arylisoquinolines has been achieved using arylhydrazine salts as arylating reagents in the presence of K2CO3 and K2S2O8.
- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
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Isoquinolin-5-amine derivatives in medicinal chemistry literature
The Isoquinolin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 1- and 3-amino isomers due to its unique vector orientation and solvent-exposed positioning in kinase binding pockets.[1] While often overshadowed by 5-sulfonyl derivatives (like Fasudil), the direct 5-amino substitution provides critical hydrogen-bonding capabilities and serves as a gateway to highly selective inhibitors for Rho-associated protein kinase (ROCK) and Tau protein imaging agents.[1]
This guide details the medicinal chemistry, synthetic accessibility, and therapeutic applications of isoquinolin-5-amine derivatives.[1]
Part 1: The Medicinal Chemistry Core
The Pharmacophore & Binding Mode
The isoquinolin-5-amine core functions primarily as a hinge-binding motif or a solvent-front anchor in ATP-competitive inhibitors.[1]
-
Kinase Hinge Binding: In ROCK inhibition, the isoquinoline nitrogen (N-2) often binds to the hinge region (e.g., Met156 in ROCK1), while the 5-position substituent projects into the solvent-exposed region or interacts with the P-loop.[1]
-
Tau Fibril Affinity: In neurodegenerative imaging (e.g., MK-6240), the planar isoquinoline system intercalates into the
-sheet structure of Tau tangles.[1] The 5-amino group acts as an essential hydrogen bond donor/acceptor to lock affinity and selectivity over amyloid- .[1]
Key Therapeutic Classes
| Therapeutic Area | Compound / Class | Mechanism of Action | Key Structural Feature |
| Glaucoma / CVS | Fasudil / Ripasudil | ROCK1/2 Inhibition | 5-sulfonyl moiety (bioisosteric to 5-amino derivatives).[1] |
| Alzheimer's | MK-6240 | Tau Tangle PET Tracer | 5-amino -6-fluoro-3-(pyrrolopyridin-1-yl)isoquinoline.[1][2][3] |
| Oncology | Ellipticine Isosteres | DNA Intercalation / Topo II | Fused pyrido-imidazo-isoquinolin-5-amine systems.[1] |
| Oncology | Indeno-isoquinolines | Topoisomerase I Inhibition | 5-amino substituted indeno[1,2-c]isoquinolines.[1] |
Part 2: Synthetic Strategies
Accessing the 5-aminoisoquinoline core requires overcoming the natural reactivity of the isoquinoline ring, which favors electrophilic substitution at the 5- and 8-positions but nucleophilic attack at the 1-position.[1]
Strategy A: The Classical Nitration-Reduction Route (High Reliability)
This is the "workhorse" method for generating the primary amine, which can then be functionalized.
-
Nitration: Isoquinoline is treated with KNO₃/H₂SO₄. The protonated isoquinolinium species directs the electrophile to the 5-position (and 8-position, requiring separation).[1]
-
Reduction: The 5-nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂ or Fe/AcOH).[1]
Strategy B: Buchwald-Hartwig Amination (Modular)
For introducing complex amines at the 5-position.[1]
-
Bromination: 5-Bromoisoquinoline is synthesized (often via the Swant reaction or from 5-amino via Sandmeyer).[1]
-
Coupling: Pd-catalyzed cross-coupling with primary or secondary amines.[1]
Strategy C: SNH (Nucleophilic Substitution of Hydrogen)
A greener, direct approach using 5-nitroisoquinoline and nucleophiles (like amides) to form 5-amino derivatives directly, often involving an oxidative workup.[1]
Part 3: Visualization of Signaling & Synthesis
ROCK Signaling Pathway (Target Context)
The following diagram illustrates the downstream effects of ROCK inhibition by isoquinolin-5-amine derivatives, leading to vasodilation and neurite outgrowth.[1]
Caption: ROCK signaling cascade showing the dual mechanism of actomyosin contraction regulation and the intervention point for isoquinoline-based inhibitors.[1]
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 5-Aminoisoquinoline (Reduction Route)
Self-Validating Logic: This protocol includes a fractional crystallization step to remove the 8-nitro isomer, ensuring regiochemical purity before reduction.[1]
Reagents:
-
Isoquinoline (1.0 eq)[1]
-
Potassium Nitrate (KNO₃, 1.05 eq)
-
Sulfuric Acid (H₂SO₄, conc.)
-
Palladium on Carbon (10% Pd/C, 0.05 eq)
-
Hydrogen gas (balloon or Parr shaker)[1]
Step-by-Step Methodology:
-
Nitration:
-
Dissolve isoquinoline in conc. H₂SO₄ at 0°C.
-
Add KNO₃ portion-wise, maintaining temperature <5°C to minimize dinitration.
-
Stir at 25°C for 12 hours.
-
Pour onto ice/water. Neutralize with NH₄OH to pH 8-9.
-
Validation Step: Filter the resulting yellow solid. Recrystallize from acetone/ethanol. The 5-nitro isomer is less soluble and crystallizes first (mp ~106°C), while the 8-nitro isomer remains in the mother liquor.[1] Confirm purity via ¹H NMR (doublet at ~8.5 ppm for H-8 in 5-nitro vs. different pattern for 8-nitro).
-
-
Reduction:
-
Dissolve pure 5-nitroisoquinoline in MeOH/EtOAc (1:1).
-
Add 10% Pd/C catalyst carefully under argon.
-
Stir under H₂ atmosphere (1 atm is usually sufficient) for 4-6 hours.
-
Completion Check: Monitor via TLC (vanishing yellow nitro spot, appearance of polar fluorescent amine spot).
-
-
Workup:
-
Filter through Celite to remove Pd.
-
Concentrate filtrate.
-
Recrystallize from Ethanol to yield 5-aminoisoquinoline as off-white needles.[1]
-
Protocol 4.2: ROCK2 Kinase Inhibition Assay
Self-Validating Logic: Uses a Z'-factor control to ensure assay robustness before testing compounds.
Materials:
-
Recombinant human ROCK2 kinase (active).
-
Substrate: S6 peptide (long S6 kinase substrate).
-
ATP (at K_m, typically 10 µM).
-
Detection: ADP-Glo™ (Promega) or similar luminescence assay.[1]
Methodology:
-
Preparation: Dilute compounds in DMSO (10-point dose response, start at 10 µM).
-
Enzyme Mix: Prepare ROCK2 solution in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction:
-
Add 2 µL compound to 384-well plate.
-
Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).
-
Add 4 µL Substrate/ATP mix to initiate.
-
Incubate at RT for 60 min.
-
-
Detection:
-
Data Analysis:
-
Measure Luminescence.
-
Normalize to DMSO (0% inhibition) and Staurosporine (100% inhibition).[1]
-
Calculate IC₅₀ using 4-parameter logistic fit.
-
Part 5: Structure-Activity Relationship (SAR) Summary
The following table summarizes the SAR trends for the isoquinolin-5-amine scaffold, particularly for kinase and CNS indications.
| Position | Modification | Effect on Activity / Properties |
| N-2 | None (Free base) | Critical for H-bond acceptance in the hinge region (Met156 in ROCK).[1] |
| N-2 | Oxidation (N-oxide) | Generally reduces potency; increases polarity (metabolite).[1] |
| C-1 | Alkyl / Aryl | Steric bulk here often clashes with the gatekeeper residue in kinases; reduces affinity.[1] |
| C-3 | Aryl / Heteroaryl | Key Vector: Ideal for accessing the hydrophobic back-pocket.[1] Used in MK-6240 (pyrrolo-pyridine) to tune Tau selectivity. |
| C-5 | Primary Amine (-NH₂) | Core: H-bond donor.[1] Essential for potency in many series. |
| C-5 | Sulfonamide (-NHSO₂R) | (Fasudil-like) Increases solubility and metabolic stability; maintains H-bond geometry. |
| C-5 | Amide (-NHCOR) | Often tolerated; allows extension into solvent to modulate solubility (e.g., solubilizing tails).[1] |
| C-6 | Fluorine / Chlorine | Modulates pKa of the 5-amine and metabolic stability.[1] 6-F is present in MK-6240.[1][2][3][4][5] |
References
-
Walsh, M. P., et al. "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Journal of Biological Chemistry, 1984. Link
-
Hostetler, E. D., et al. "Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles."[1] Journal of Nuclear Medicine, 2016. Link
- Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in the treatment of cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007.
-
Tber, Z., et al. "Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma."[1] Pharmaceuticals, 2021.[6][7] Link
-
Brown, W. D., et al. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[1] Organic Syntheses, 2002. Link
-
Atria, A. M., et al. "Isoquinolin-5-amine."[1] Acta Crystallographica Section C, 2012. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. MK-6240 | inhibitor/agonist | CAS 1841078-87-2 | Buy MK-6240 from Supplier InvivoChem [invivochem.com]
- 4. MK-6240 Precursor | CAS#:1841444-11-8 | Chemsrc [chemsrc.com]
- 5. MK-6240 Precursor|CAS 1841444-11-8|DC Chemicals [dcchemicals.com]
- 6. Pyrido[2',1':2,3]imidazo[4,5- c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of 8-(Benzyloxy)isoquinolin-5-amine in Dimethyl Sulfoxide (DMSO)
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline.[1][2][3] Poor solubility can impede reliable in vitro assay results, complicate formulation development, and lead to poor bioavailability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 8-(Benzyloxy)isoquinolin-5-amine in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage drug discovery.[6][7] We present a detailed, field-proven protocol for an equilibrium shake-flask method, explain the scientific rationale behind key experimental choices, and offer a template for data presentation and interpretation. This document is designed to serve as a practical, authoritative resource for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Discovery
The success of a potential therapeutic agent is contingent not only on its pharmacological activity but also on its physicochemical properties. Among these, solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a cornerstone parameter.[1][2] It dictates the concentration of a drug that can be achieved in systemic circulation, directly impacting its therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) are estimated to be poorly soluble in water, a challenge that can terminate development programs.[1][4]
1.1. The Ubiquitous Role of DMSO
In the initial phases of drug discovery, particularly during high-throughput screening (HTS), compounds are typically stored and assayed from concentrated stock solutions in dimethyl sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][8] Its miscibility with aqueous media and low volatility are advantageous for maintaining accurate compound concentrations in screening plates.[6][7] Therefore, accurately determining a compound's maximum solubility in DMSO is a foundational first step, ensuring the integrity of stock solutions and the reliability of downstream biological data.
1.2. Focus Compound: this compound
This compound is a heterocyclic amine containing the isoquinoline scaffold, a structure found in numerous biologically active molecules. The benzyloxy group adds lipophilicity, while the amine group can act as a hydrogen bond donor and a weak base. Understanding its solubility profile in DMSO is essential for any research campaign involving this compound.
Principles of Solubility Determination: Thermodynamic vs. Kinetic
It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[9][10] The shake-flask method is the gold standard for determining this value.[9]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous buffer.[10][11][12] This is a non-equilibrium measurement often used in high-throughput settings to flag potential precipitation issues in assays.[5]
This guide focuses on determining the thermodynamic solubility in pure DMSO, which is the most relevant measure for preparing stable, high-concentration stock solutions.
Experimental Protocol: Thermodynamic Solubility of this compound in DMSO
This protocol describes a robust "shake-flask" method to determine the equilibrium solubility of the title compound. The core principle is to create a supersaturated mixture, allow it to reach equilibrium, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator (set to 25°C)
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
2 mL microcentrifuge tubes
-
HPLC system with a UV detector and a C18 reversed-phase column
-
HPLC-grade methanol or acetonitrile
3.2. Step-by-Step Methodology
Step 1: Preparation of a Supersaturated Slurry
-
Action: Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.[13]
-
Action: Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube. This amount should be insufficient to fully dissolve the compound, ensuring an excess of solid material.
-
Causality: Creating a slurry with excess solid is fundamental to achieving thermodynamic equilibrium. The continuous presence of the solid phase ensures that the solution remains saturated, allowing the system to reach its maximum dissolution capacity.
Step 2: Equilibration
-
Action: Tightly cap the tube and place it in a thermostatic shaker set to 25°C.
-
Action: Agitate the slurry vigorously for 24 hours.[13]
-
Causality: A 24-hour incubation period is typically sufficient for most compounds to reach equilibrium.[9][10] Constant agitation ensures maximal interaction between the solid compound and the solvent, while temperature control is critical as solubility is temperature-dependent.
Step 3: Separation of Undissolved Solid
-
Action: After equilibration, centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes.[13]
-
Causality: Centrifugation is a critical self-validating step. It pellets the excess, undissolved solid at the bottom of the tube, allowing for the clear separation of the saturated supernatant. Incomplete separation would lead to an overestimation of solubility.
Step 4: Sample Collection and Dilution
-
Action: Carefully aspirate a precise volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.[13]
-
Action: Immediately perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration into the linear range of the analytical method (e.g., a 1:1000 dilution).
-
Causality: This step isolates the truly dissolved compound for analysis. The immediate and significant dilution prevents the compound from precipitating out of the saturated DMSO solution due to temperature changes or solvent evaporation and prepares it for accurate quantification.
Step 5: Quantification by HPLC-UV
-
Action: Prepare a standard calibration curve of this compound of known concentrations in the same diluent used for the sample.
-
Action: Analyze the diluted sample and the standards via HPLC-UV. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity.
-
Action: Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.
-
Causality: HPLC-UV is a robust and precise analytical technique for quantification. A multi-point calibration curve ensures the accuracy of the measurement across a defined range, making the quantification a self-validating system.
Step 6: Calculation of Solubility
-
Action: Back-calculate the original concentration in the DMSO supernatant using the determined concentration and the dilution factor.
-
Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
Causality: This final calculation provides the thermodynamic solubility of the compound in DMSO at 25°C.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly and concisely. The experiment should be performed in triplicate to assess reproducibility.
Table 1: Hypothetical Solubility Data for this compound in DMSO at 25°C
| Replicate | Concentration (mg/mL) | Concentration (mM)* |
| 1 | 85.2 | 326.2 |
| 2 | 87.5 | 335.0 |
| 3 | 86.1 | 329.7 |
| Average | 86.3 | 330.3 |
| Std. Dev. | 1.16 | 4.44 |
*Note: Molar concentrations are calculated based on a hypothetical molecular weight of 261.32 g/mol .
Interpretation: The data indicate a high solubility of this compound in DMSO. A stock solution of up to 300 mM could be reliably prepared without risk of precipitation under standard storage conditions. This information is critical for designing screening assays, where a typical 10 mM stock provides a wide concentration range for dose-response studies while keeping the final DMSO concentration in the assay low (typically ≤0.5%).
Conclusion
Determining the solubility of a research compound like this compound in DMSO is not a perfunctory task; it is a foundational pillar of data quality and experimental reproducibility in drug discovery. The shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound approach to generating authoritative thermodynamic solubility data. By understanding the causality behind each experimental step, researchers can confidently prepare stable stock solutions, ensure the integrity of their biological screening data, and make informed decisions in the progression of their drug development projects.
References
-
Dimethyl sulfoxide - Wikipedia. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]
-
The Importance of Solubility for New Drug Molecules. [Link]
-
Improving solubility and accelerating drug development - Veranova. [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]
-
DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
-
Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Aqueous Solubility Assays - Creative Bioarray. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. veranova.com [veranova.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Applications of DMSO [chemdiv.com]
- 8. researchgate.net [researchgate.net]
- 9. raytor.com [raytor.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Comparative Analysis of 5-Amino and 8-Amino Isoquinoline Isomers
The following technical guide details the structural, synthetic, and functional distinctions between 5-aminoisoquinoline and 8-aminoisoquinoline.
Executive Summary
The positional isomerism of aminoisoquinolines—specifically the 5-amino and 8-amino variants—dictates profound differences in electronic distribution, synthetic accessibility, and pharmacological utility.
-
5-Aminoisoquinoline (5-AIQ): The thermodynamic major product of nitration/reduction sequences. It is a privileged scaffold in oncology, functioning as a highly water-soluble PARP-1 inhibitor.
-
8-Aminoisoquinoline (8-AIQ): The minor kinetic product. Structurally distinct due to the peri-interaction between the C8-amine and the C1-proton. It serves primarily as a specialized ligand in coordination chemistry and a building block for antimalarial pharmacophores, distinct from the famous C-H activation directing group 8-aminoquinoline.
Electronic Structure and Basicity
The position of the amino group relative to the isoquinoline nitrogen (N2) fundamentally alters the molecule's basicity and dipole moment through resonance and inductive effects.
Orbital Interaction and Resonance
-
Isoquinoline Core: The N2 atom is the basic center (pKa ~5.46).
-
5-Amino Isomer: The C5 position is electronically conjugated to the N2 center (analogous to a para relationship). The lone pair on the exocyclic amine can delocalize through the
-system to the ring nitrogen, significantly increasing electron density at N2. -
8-Amino Isomer: The C8 position has a unique relationship with C1. While it can donate electron density into the ring, its conjugation path to N2 is less direct than the 5-position. However, the peri-proximity of the 8-amino group to the C1-H bond creates steric and electronic shielding effects not present in the 5-isomer.
pKa Comparison
The electron-donating amino group (+M effect) increases the basicity of both isomers relative to the parent isoquinoline.
| Compound | pKa (approx.[1] conjugate acid) | Electronic Driver |
| Isoquinoline | 5.46 | Reference Standard |
| 5-Aminoisoquinoline | ~6.0 – 7.0 | Strong +M conjugation to N2 stabilizes the protonated cation. |
| 8-Aminoisoquinoline | ~6.20 (Predicted) | +M effect present; peri effect may influence solvation of the cation. |
Synthetic Pathways and Separation
Accessing these isomers typically begins with the nitration of isoquinoline. This reaction is regioselective but not regiospecific, necessitating rigorous separation protocols.
The Nitration-Reduction Sequence
Electrophilic aromatic substitution (nitration) of isoquinoline occurs primarily at the 5-position and secondarily at the 8-position. The protonated isoquinolinium species directs the incoming nitronium ion (
Ratio: Standard mixed-acid nitration (
Separation Protocol (Critical Step)
Since the isomers have similar boiling points, separation is most efficiently achieved at the nitro stage via fractional crystallization.
-
Nitration: Isoquinoline is treated with fuming
in at 0°C 25°C. -
Precipitation: The reaction mixture is poured onto ice.
-
Fractional Crystallization:
-
5-Nitroisoquinoline: The nitrate salt of the 5-isomer is sparingly soluble in acidic media and precipitates first. Alternatively, the free base is less soluble in acetone/ethanol mixtures.[2]
-
8-Nitroisoquinoline: Remains in the mother liquor. It can be isolated by concentrating the filtrate and recrystallizing from methanol or via column chromatography (silica gel).
-
-
Reduction: Both purified nitro isomers are reduced to the corresponding amines using
/Pd-C or Fe/HCl.
Visualization of Synthesis Flow
Figure 1: Synthetic workflow for isolating 5- and 8-aminoisoquinoline isomers via the nitration route.[1][3][4]
Medicinal Chemistry & Applications
5-Aminoisoquinoline: The PARP Inhibitor
The 5-isomer is a validated pharmacophore in oncology and inflammation research.
-
Mechanism: It acts as a competitive inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). The amide-like character of the isoquinoline ring mimics the nicotinamide moiety of
, the enzyme's substrate. -
Key Advantage: Unlike many hydrophobic inhibitors, 5-AIQ is highly water-soluble, making it an excellent tool compound for in vivo reperfusion injury models (e.g., stroke, myocardial infarction).
-
Binding Mode: The ring nitrogen (N2) and the exocyclic amine (N5) form critical hydrogen bonds within the PARP active site (Gly863/Ser904 regions).
8-Aminoisoquinoline: Ligand & Intermediate
The 8-isomer is less common as a standalone drug but serves as a critical intermediate.
-
Differentiation from 8-Aminoquinoline: It is crucial not to confuse 8-aminoisoquinoline with 8-aminoquinoline.
-
8-Aminoquinoline: Forms a stable 5-membered chelate ring with metals (N1 and exocyclic N). Highly effective Directing Group (DG) for C-H activation.
-
8-Aminoisoquinoline: The ring nitrogen is at position 2. The distance between N2 and the C8-amine is too large for bidentate chelation. Therefore, 8-AIQ is NOT a standard bidentate directing group.
-
-
Utility: Used in the synthesis of primaquine-like antimalarial analogs and as a monodentate or bridging ligand in organometallic frameworks (e.g., Zinc or Cadmium complexes).
Analytical Differentiation
Distinguishing the two isomers is straightforward using Proton NMR (
| Feature | 5-Aminoisoquinoline | 8-Aminoisoquinoline |
| H1 Signal (Singlet) | Standard chemical shift (~9.2 ppm).[1] | Deshielded/Shifted: The H1 proton is spatially proximate (peri) to the C8-amine. Depending on solvent/protonation, this signal can shift significantly or show broadening due to exchange. |
| Coupling Patterns | H5 is absent. H6 and H8 appear as doublets/multiplets. | H8 is absent. H5 and H7 appear as doublets/multiplets. |
| Physical State | Light yellow/tan solid. | Brown/greenish solid (oxidizes more readily). |
Structural Visualization (Resonance)
Figure 2: Electronic connectivity differences. The 5-amino group conjugates effectively to the ring nitrogen, while the 8-amino group exerts steric/electronic influence on the peri-hydrogen (H1).
References
-
Nitration of Isoquinoline & Isomer R
- Study on the nitration of quinoline and isoquinoline deriv
-
Source: (Classic mechanistic reference validating the 5/8 ratio).
-
5-Aminoisoquinoline as PARP Inhibitor
- 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases.
-
Source:
-
Synthesis and Isol
- Separation of 5-nitroisoquinoline and 8-nitroisoquinoline via fractional crystalliz
-
Source:
-
8-Aminoisoquinoline Properties
- Chemical Book & NIST Data on 8-Aminoisoquinoline (CAS 23687-27-6).
-
Source:
-
Coordin
- Synthesis and coordination chemistry of tris-8-aminoquinoline ligands (Distinction
-
Source:
Sources
Pharmacophore Modeling of 5-Aminoisoquinoline Derivatives: A Technical Guide
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
This technical guide details the computational protocol for generating, validating, and applying pharmacophore models specifically for 5-aminoisoquinoline (5-AIQ) derivatives targeting Poly (ADP-ribose) polymerase-1 (PARP-1) .
5-AIQ represents a classic scaffold in the PARP inhibitor class, distinct for its water solubility and ability to mimic the nicotinamide moiety of NAD+. This guide moves beyond basic docking to explore the causality of binding: identifying the spatial arrangement of steric and electronic features necessary for supramolecular interaction. We focus on the transition from ligand-based hypothesis to structure-based validation.
Part 1: The Chemical Space & Biological Target
The Scaffold: 5-Aminoisoquinoline (5-AIQ)
Unlike later-generation PARP inhibitors (e.g., Olaparib, Talazoparib) which are large and conformationally restricted, 5-AIQ is a fragment-like, rigid scaffold. This makes it an ideal candidate for fragment-based drug design (FBDD) but challenges standard pharmacophore modeling due to the paucity of features compared to larger ligands.
-
Core Structure: Isoquinoline fused ring system.
-
Functionalization: Primary amine at the C5 position.
-
Physicochemical Profile: High water solubility (LogS ≈ -2.14), moderate lipophilicity, and high blood-brain barrier (BBB) permeability.
The Target: PARP-1 Catalytic Domain
The primary mechanism of 5-AIQ is competitive inhibition with NAD+ at the catalytic site of PARP-1.
-
Key Pocket Residues: The "Nicotinamide Binding Pocket" is defined by Gly863 and Ser904 .
-
Catalytic Triad: The inhibitor must disrupt the function of the H-Y-E triad (His862, Tyr907, Glu988).
Part 2: Computational Workflow (The Core)
The following diagram outlines the logic flow for developing the pharmacophore model. This is not a linear "click-and-go" process but a cyclic validation loop.
Figure 1: Integrated Ligand-Based and Structure-Based Pharmacophore Generation Workflow. Note the feedback loop from Validation to Ligand Preparation if enrichment metrics (AUC) are insufficient.
Part 3: Step-by-Step Protocol
Phase 1: Ligand Preparation & Protonation
Scientific Rationale: The biological activity of 5-AIQ is pH-dependent. The isoquinoline nitrogen has a pKa of ~5.4. In the acidic microenvironment of ischemic tissue or tumors, the protonation state fluctuates.
-
Protocol:
-
Generate 3D conformers using OPLS4 or MMFF94 force fields.
-
Critical Step: Generate ionization states at pH 7.4 ± 1.0.
-
Tautomer Check: Ensure the 5-amino group is defined as an aniline-like donor, not an imine.
-
Phase 2: Defining the Pharmacophore Features
For 5-AIQ derivatives, a 4-Point Pharmacophore Model is the gold standard.
| Feature ID | Type | Chemical Moiety | Biological Interaction (PARP-1) |
| A1 | H-Bond Acceptor | Isoquinoline Ring Nitrogen (N2) | Accepts H-bond from Gly863 (Backbone NH) or Ser904 (OH). |
| D1 | H-Bond Donor | 5-Amino Group (-NH2) | Donates H-bond to Glu988 or Catalytic Water. |
| R1 | Aromatic Ring | Isoquinoline Fused Ring | |
| H1 | Hydrophobic | C1/C3 positions (if substituted) | Van der Waals interaction with hydrophobic floor. |
Phase 3: Structure-Based Refinement (The "Excluded Volume")
Ligand-based models often fail because they ignore steric clashes. You must incorporate "Excluded Volumes" (XVols) derived from the receptor.
-
Import PDB: Use PDB ID 1INE or 1UK0 (PARP-1 catalytic domain).
-
Align: Superimpose 5-AIQ into the nicotinamide binding site.
-
Generate XVols: Place exclusion spheres on the side chains of Arg878 and Asp770 .
-
Why? These residues constrict the pocket. Any derivative with bulky groups at the C6 or C7 position often clashes here, leading to inactivity.
-
Phase 4: Validation Strategy
A model is only as good as its ability to discriminate actives from inactives.
-
Active Set: 5-AIQ, 1,5-isoquinolinediol, and 3-aminobenzamide.
-
Decoy Set: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology. Match by molecular weight and LogP but mismatch topology.
-
Metric: Calculate the Receiver Operating Characteristic (ROC) curve.
-
Target: Area Under Curve (AUC) > 0.75.
-
Enrichment Factor (EF1%): Should be > 10.
-
Part 4: Structural Activity Relationship (SAR) Data
The following table summarizes why the 5-amino group is critical compared to other derivatives, justifying its role as a primary "Donor" feature in the model.
| Compound | Structure | IC50 (PARP-1) | Pharmacophore Insight |
| 5-AIQ | 5-aminoisoquinoline | ~2.8 - 14 µM | Optimal. 5-NH2 acts as a donor to Glu988/Water network. |
| Isoquinoline | No amino group | > 100 µM | Loss of D1 Feature. Lacks the critical anchor point; weak binding. |
| 1,5-Isoquinolinediol | 1,5-di-OH | 0.39 µM | Enhanced. The 1-OH adds a donor/acceptor pair mimicking the amide of NAD+. |
| 3-Aminobenzamide | Benzamide core | ~30 µM | Flexible. Rotatable bond penalty reduces potency compared to rigid 5-AIQ. |
Data Sources: Synthesized from comparative analysis of standard PARP inhibitor assays [1, 2].
Part 5: The Signaling Context (PARP-1 Inhibition)
Understanding the downstream effect is crucial for interpreting bioassay results used to validate your model. 5-AIQ inhibition prevents NAD+ depletion and blocks the release of AIF (Apoptosis Inducing Factor).
Figure 2: Mechanism of Action. 5-AIQ blocks the PARP-1 activation cascade, preventing the NAD+/ATP depletion cycle that leads to necrotic cell death.
References
-
Cuzzocrea, S., et al. (2022).[1] "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." Applied Sciences.[2] [2]
-
Threadgill, M.D. (2015).[1] "5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs)."[1][2][3] Current Medicinal Chemistry.
-
Jagtap, P., & Szabo, C. (2005). "Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors." Nature Reviews Drug Discovery.
-
Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.
-
Costantino, G., et al. (2001). "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Ligands and Quantitative Structure-Activity Relationship Analysis." Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Strategic Synthesis of 8-(Benzyloxy)isoquinolin-5-amine
This Application Note is designed as a high-level technical guide for the synthesis of 8-(Benzyloxy)isoquinolin-5-amine . It prioritizes regiochemical control and chemoselectivity, specifically addressing the challenge of preserving the benzyl ether moiety during nitro-reduction.
Executive Summary
The synthesis of this compound is a critical workflow in the development of kinase inhibitors and DNA-intercalating agents. This protocol outlines a robust, three-step pathway starting from commercially available 8-hydroxyisoquinoline.
Key Technical Challenges Addressed:
-
Regioselectivity: Directing nitration exclusively to the C5 position while suppressing the thermodynamically competitive C7 isomer.
-
Chemoselectivity: Reducing the nitro group to an aniline without cleaving the acid-labile and hydrogenolysis-sensitive benzyl ether bond.
-
Scalability: Utilizing reagents (Fe/NH4Cl) compatible with kilogram-scale production, avoiding high-pressure hydrogenation.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the strong ortho/para directing effect of the oxygen substituent at C8. By installing a bulky benzyl group first, we enhance steric hindrance at the ortho (C7) position, thereby steering the electrophilic aromatic substitution (Nitration) toward the para (C5) position.
Pathway Logic:
-
Protection: Mask the phenol as a benzyl ether to prevent oxidation and increase lipophilicity.
-
Functionalization: Electrophilic nitration.[1][2] The C8-alkoxy group activates the benzene ring.
-
Reduction: A mild, non-hydrogenolytic reduction converts the nitro group to the target amine.
Figure 1: Retrosynthetic disconnection showing the strategic installation of the amine via nitration logic.
Detailed Experimental Protocols
Step 1: O-Benzylation of 8-Hydroxyisoquinoline
Objective: Protect the hydroxyl group and increase steric bulk around C7.
Reagents:
-
8-Hydroxyisoquinoline (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
DMF (Dimethylformamide) (5 mL/g substrate)
Protocol:
-
Setup: Charge a round-bottom flask with 8-hydroxyisoquinoline and anhydrous K₂CO₃ in DMF. Stir at room temperature (RT) for 15 minutes to generate the phenoxide anion.
-
Addition: Add Benzyl Bromide dropwise over 10 minutes. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product should precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.
-
Purification: Recrystallize from Ethanol or use flash chromatography if necessary.
Critical Note: Ensure K₂CO₃ is finely ground to maximize surface area. DMF must be dry to prevent hydrolysis of BnBr.
Step 2: Regioselective Nitration
Objective: Install the nitro group at C5. The bulky 8-OBn group hinders C7 attack.
Reagents:
-
8-(Benzyloxy)isoquinoline (1.0 equiv)
-
Potassium Nitrate (KNO₃) (1.1 equiv)
-
Sulfuric Acid (H₂SO₄) (Concentrated, solvent/reagent)
Protocol:
-
Dissolution: Dissolve 8-(benzyloxy)isoquinoline in concentrated H₂SO₄ at 0°C (ice-salt bath). Caution: Exothermic.
-
Nitration: Add KNO₃ portion-wise over 30 minutes, maintaining internal temperature below 5°C .
-
Reaction: Stir at 0–5°C for 2 hours.
-
Quench: Pour the reaction mixture onto crushed ice/NH₄OH solution. Adjust pH to ~8–9.
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude usually contains the C5 isomer (major) and C7 isomer (minor). Separate via column chromatography (Gradient: 0-5% MeOH in DCM).
Data Check:
| Isomer | Predicted Regioselectivity | 1H NMR Characteristic |
|---|---|---|
| 5-Nitro (Major) | ~85-90% | Doublet at C6/C7 with ortho-coupling (~8 Hz) |
| 7-Nitro (Minor) | ~10-15% | Singlet (or meta-coupled doublet) at C5 |
Step 3: Chemoselective Reduction (The "Benzyl-Safe" Method)
Objective: Reduce -NO₂ to -NH₂ without cleaving the O-Benzyl ether.
Why not H₂/Pd-C? Catalytic hydrogenation over Palladium is the standard for nitro reduction but is also the primary method for cleaving benzyl ethers (hydrogenolysis). Using H₂/Pd-C would result in 5-amino-8-hydroxyisoquinoline (deprotection), failing the synthesis.
Selected Method: Fe / NH₄Cl (Bechamp Reduction Variant)
Reagents:
-
5-Nitro-8-(benzyloxy)isoquinoline (1.0 equiv)
-
Iron Powder (Fe) (5.0 equiv, <325 mesh)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol / Water (3:1 ratio)
Protocol:
-
Setup: Suspend the nitro compound in EtOH/H₂O. Add NH₄Cl.
-
Activation: Heat the mixture to 80°C (Reflux) .
-
Addition: Add Iron powder in portions to the refluxing solution. Vigorous stirring is essential.
-
Monitoring: Reflux for 1–2 hours. The reaction typically turns a rusty brown/black color. Monitor by LCMS for the disappearance of the nitro mass (M+) and appearance of amine (M-30+2 = M-28? No, -O2 +H2 = -32+2 = -30 mass shift... actually NO2 (46) -> NH2 (16), so mass loss of 30).
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.
-
Concentration: Evaporate the ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate.
-
Final Isolation: Dry organics (Na₂SO₄) and concentrate to yield this compound.
Regioselectivity & Mechanism Visualization
The following diagram illustrates why the 5-position is favored over the 7-position during the nitration step.
Figure 2: Mechanistic rationale for C5-selectivity. The bulky benzyl group sterically shields the C7 position (ortho), while electronic activation directs to C5 (para).
Quality Control & Validation
To ensure the integrity of the synthesized material, the following analytical parameters should be verified:
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Presence of Benzyl protons (s, 2H, ~5.3 ppm) and Amine protons (broad s, 2H). Absence of Nitro signals. |
| Purity | HPLC (254 nm) | >95% Area Under Curve (AUC). |
| Regio-purity | 1H NMR / NOESY | Confirmation of C5 substitution (NOE between C4-H and C5-NH2 if possible, or coupling constants of remaining Ar-H). |
| Mass | LC-MS (ESI+) | [M+H]+ consistent with formula C16H14N2O. |
References
-
Nitration of Quinoline Derivatives
-
Olah, G. A., et al.[1] "Nitration of deactivated aromatic systems."[1][2] Journal of Organic Chemistry. Explains the protonation of the pyridine ring and direction to the benzene ring.[2][8]
-
BenchChem Technical Support.[2][8] "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." Link
-
-
Chemoselective Reduction (Fe/NH4Cl)
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Tetrahedron Letters, 25(32), 3415-3418. (Contextual basis for mild reductions).
-
Search Result 1.1: "Method for preparing 5-amino-8-hydroxyquinoline." Patent CN102295600A. Link
-
O-Benzylation Protocols
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Phenol protection).
-
Search Result 1.7: "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." NIH / PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Using 8-(Benzyloxy)isoquinolin-5-amine as a fragment in drug design
Application Note: 8-(Benzyloxy)isoquinolin-5-amine in Fragment-Based Drug Design (FBDD)
Executive Summary
This compound (CAS: N/A for specific salt forms, generic scaffold ref: Isoquinolin-5-amine derivatives) represents a "privileged scaffold" intermediate in modern drug discovery. It combines the rigid, planar geometry of the isoquinoline core—a proven pharmacophore for kinase and DNA-intercalating targets—with two distinct orthogonal handles:
-
The 5-Amine (Nucleophile): A versatile vector for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to extend into solvent-exposed regions or specificity pockets.
-
The 8-Benzyloxy (Masked Polar/Hydrophobic): Acts as a hydrophobic "cap" for occupancy of lipophilic pockets (e.g., the "back pocket" of kinases) or as a protected precursor to the 8-hydroxy moiety, a potent metal-chelating motif (zinc/magnesium dependent enzymes).
This guide details the physicochemical profile, synthetic protocols, and design logic for utilizing this fragment to generate high-affinity leads.
Chemical Biology Profile & Design Logic
Physicochemical Properties
-
Molecular Weight: ~250.3 Da (Fragment-ideal <300 Da).
-
LogP (Predicted): 2.8 – 3.2 (Lipophilic, good membrane permeability).
-
H-Bond Donors (HBD): 2 (Primary amine).
-
H-Bond Acceptors (HBA): 2 (Isoquinoline N, Ether O).
-
Topological Polar Surface Area (TPSA): ~50 Ų.
Pharmacophore Mapping
The isoquinoline nitrogen (N2) often serves as a key H-bond acceptor (e.g., interacting with the hinge region backbone NH in kinases). The 5-amino group allows the molecule to mimic the adenine ring of ATP, while the 8-benzyloxy group provides a "bulk" vector that can induce conformational changes or achieve selectivity by clashing with non-conserved residues in off-target proteins.
Figure 1: Pharmacophore & Interaction Map (Visualizing the binding modes and vector growth opportunities)
Caption: Interaction map of this compound showing critical binding vectors (N2, 5-NH2) and hydrophobic occupancy (8-OBn).
Experimental Protocols
Protocol A: Amide Coupling (Functionalizing the 5-Amine)
Objective: To attach a "tail" moiety (R-COOH) to the 5-amine position, creating a hinge-binding inhibitor candidate. The 5-amine of isoquinoline is moderately nucleophilic but can be deactivated by the electron-deficient ring; therefore, highly active coupling agents are required.
Reagents:
-
Fragment: this compound (1.0 eq)
-
Carboxylic Acid (R-COOH): (1.2 eq)
-
Coupling Agent: HATU (1.5 eq) [Preferred over EDC due to faster kinetics with aniline-like amines]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes. Explanation: Pre-activation ensures the formation of the active ester before introducing the less nucleophilic aniline.
-
Addition: Add this compound (1.0 eq) directly to the reaction mixture.
-
Reaction: Stir at 50°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, add a catalytic amount of DMAP (0.1 eq).
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over MgSO4.
-
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
Protocol B: Deprotection (Unmasking the 8-Hydroxy Group)
Objective: To remove the benzyl group, revealing the 8-hydroxyisoquinoline moiety. This creates a bidentate chelating site (N2 + 8-OH) capable of binding active site metals (Mg2+, Zn2+).
Reagents:
-
Substrate: 5-Amido-8-(benzyloxy)isoquinoline derivative
-
Reagent: Boron Tribromide (BBr3) (1.0 M in DCM) OR H2/Pd-C
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure (BBr3 Method - Preferred for chemical stability):
-
Preparation: Dissolve the substrate in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add BBr3 (3.0 eq). Caution: Highly exothermic.
-
Warming: Allow the reaction to warm to 0°C over 1 hour, then to RT for 2 hours.
-
Quenching: Cool back to 0°C. Quench very slowly with MeOH.
-
Isolation: Concentrate in vacuo. The product is often isolated as the HBr salt. Neutralize using SCX-2 cartridges or prep-HPLC.
Case Study: Designing a ROCK1 Inhibitor
Hypothesis: The isoquinoline core mimics the Fasudil scaffold. By using the 8-benzyloxy group, we target the hydrophobic back-pocket adjacent to the ATP site, potentially improving selectivity over PKA (which has a more restricted pocket).
Workflow Visualization:
Caption: Decision tree for optimizing this compound hits in kinase campaigns.
Quality Control & Data Interpretation
When characterizing these derivatives, specific NMR signatures confirm the substitution pattern.
Table 1: Key NMR Diagnostic Signals (DMSO-d6)
| Position | Multiplicity | Chemical Shift (δ ppm) | Diagnostic Note |
| H-1 | Singlet (s) | 9.10 – 9.30 | Most deshielded; confirms isoquinoline core integrity. |
| OCH2-Ph | Singlet (s) | 5.20 – 5.40 | Benzylic protons; disappearance confirms deprotection. |
| NH-5 | Broad (br s) | 6.00 – 8.50 | Shift varies heavily upon amide coupling (moves downfield to >9.0 ppm). |
| H-4 | Doublet (d) | 7.80 – 8.00 | Coupled to H-3; distinct "AB system" for the pyridine ring. |
References
-
Isoquinoline Scaffolds in Kinase Inhibition
- Title: "Isoquinoline derivatives as potent kinase inhibitors: A review of recent developments."
- Source:European Journal of Medicinal Chemistry.
- Context: Discusses the binding mode of 5-aminoisoquinolines in the
-
(Generic search verification required for specific year, generally validated by Balewski et al., Molecules 2025).
-
Synthetic Methodology (Buchwald/Amide Coupling)
- Title: "Pd-Catalyzed Amin
- Source:Journal of M
- Context: Validates the stability of the benzyloxy group under metal-c
-
8-Hydroxyquinoline/Isoquinoline Chelation
-
Pharmacophore Hopping
-
Title: "Scaffold Hopping in Drug Discovery."
- Source:NIPER / Drug Discovery Today.
- Context: Strategies for replacing naphthalene/quinoline cores with isoquinolines to improve solubility.
-
(Note: Specific CAS-linked papers for "this compound" are rare; references are grounded in the validated chemistry of the 5-amino-8-benzyloxyquinoline and isoquinolin-5-amine analogs.)
Sources
Application Note: Reductive Amination Procedures for 8-(Benzyloxy)isoquinolin-5-amine
Abstract & Chemical Context
This guide details the reductive amination of 8-(Benzyloxy)isoquinolin-5-amine , a specialized scaffold often utilized in the development of kinase inhibitors and CNS-active agents.
Unlike standard aniline reductive aminations, this substrate presents a unique electronic duality:
-
Nucleophilic Enhancement: The benzyloxy group at the C8 position acts as a strong electron-donating group (EDG). Through resonance, it significantly enhances the nucleophilicity of the amine at the para-disposed C5 position, making it more reactive than unsubstituted 5-aminoisoquinoline.
-
Basic Interference: The isoquinoline ring nitrogen (N2) is basic (pKa ~5.4). In acidic media, protonation of the ring nitrogen can inductively deactivate the carbocyclic ring, potentially stalling imine formation.
Therefore, the protocols below utilize buffered conditions and selective reducing agents to balance reactivity, ensuring exclusive mono-alkylation at the exocyclic amine without affecting the isoquinoline core or the benzyl ether protection.
Reaction Mechanism & Strategy
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine.
Key Mechanistic Considerations:
-
Imine Stability: The electron-rich nature of the 8-benzyloxy-substituted aniline stabilizes the intermediate imine, facilitating its formation.
-
Selectivity: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough to not reduce the aldehyde/ketone competitively but strong enough to reduce the protonated iminium species.[1]
-
Scavenging Water: For difficult substrates (ketones), Titanium(IV) isopropoxide is employed as a Lewis acid and water scavenger to drive the equilibrium toward the imine.
DOT Diagram: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the acceleration of imine formation due to the electron-donating 8-benzyloxy group.[2][3]
Experimental Protocols
Protocol A: Standard Reductive Amination (Aldehydes)
Applicability: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Materials
-
This compound (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (glacial) (1.0 – 2.0 equiv)
-
DCE (anhydrous) [Concentration: 0.1 M]
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCE (0.1 M).
-
Activation: Add the Aldehyde (1.1 equiv).
-
Catalysis: Add Acetic Acid (1.0 equiv). Note: This buffers the basic isoquinoline nitrogen and catalyzes imine formation.
-
Imine Formation: Stir at Room Temperature (RT) for 15–30 minutes under nitrogen.
-
Checkpoint: The solution may darken; this is normal for electron-rich aniline imines.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.
-
TLC Visualization: Use UV and Ninhydrin (amine) or Dragendorff’s reagent (isoquinoline).
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Difficult Substrates (Ketones & Hindered Aldehydes)
Applicability: Ketones, sterically hindered aldehydes, or unreactive anilines. Reagent: Titanium(IV) isopropoxide / Sodium Cyanoborohydride.
Materials
-
This compound (1.0 equiv)
-
Ketone/Aldehyde (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)
-
Methanol (dry) or THF
Step-by-Step Procedure
-
Imine Forcing: In a dry vial under Argon, mix the amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)₄ (if liquid) or minimal THF. If solubility is an issue, use THF as solvent and add Ti(OiPr)₄ (2.0 equiv).
-
Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if highly hindered).
-
Dilution: Dilute the viscous mixture with anhydrous Methanol (to ~0.1 M concentration).
-
Reduction: CAREFULLY add NaBH₃CN (2.0 equiv). Caution: Toxic cyanide generation possible; use a fume hood.
-
Reaction: Stir for 4–8 hours at RT.
-
Quench: Add 1N NaOH or 10% aqueous ammonia to precipitate titanium salts (white solid).
-
Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM/MeOH (9:1).
-
Workup: Concentrate the filtrate, redissolve in DCM, wash with water/brine, and dry.
Purification & Characterization
The product contains a basic isoquinoline nitrogen and a newly formed secondary amine.
| Method | Conditions | Notes |
| Flash Chromatography | DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1) | The NH₄OH is critical to prevent tailing of the basic product on silica. |
| SCX Cartridge | Load in MeOH/DCM -> Wash MeOH -> Elute 2N NH₃/MeOH | Highly recommended for removing non-basic impurities (excess aldehyde, borate salts). |
| Recrystallization | EtOH or EtOAc/Hexanes | Possible if the product is highly crystalline (often true for benzyl-protected derivatives). |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Isoquinoline N protonation deactivating the ring. | Increase acetic acid to 2-3 equiv or switch to Protocol B (Titanium method). |
| Dialkylation (Tertiary Amine) | Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde). | Use stoichiometric aldehyde (0.95 equiv) and add dropwise. Use STAB (milder). |
| No Reaction with Ketone | Steric hindrance / Low electrophilicity. | Use Protocol B. Heat the imine formation step to 60°C before reduction. |
| Product stuck on Silica | Strong interaction with acidic silanols. | Pre-treat silica column with 1% Triethylamine in Hexanes or use DCM/MeOH/NH₄OH eluent. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl substrate reactivity.
References
-
Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431–1528. (Context on iminium ion reactivity). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 7. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Preparation of sulfonamide derivatives from isoquinolin-5-amine
Application Note: High-Efficiency Synthesis of N-(Isoquinolin-5-yl)sulfonamide Derivatives
Executive Summary
This application note details the robust preparation of
The guide addresses specific synthetic challenges, including the solubility of the heteroaromatic amine and the competitive basicity of the isoquinoline ring nitrogen.
Strategic Analysis & Retrosynthesis
Chemical Causality
The synthesis relies on the nucleophilic attack of the exocyclic primary amine of isoquinolin-5-amine on a sulfonyl chloride electrophile.
-
Nucleophile: Isoquinolin-5-amine (
for the ring nitrogen). The exocyclic amine is the active nucleophile but is less basic than the ring nitrogen. -
Electrophile: Aryl or alkyl sulfonyl chlorides (
). -
Key Challenge: The reaction generates HCl. If not neutralized, HCl protonates the ring nitrogen, precipitating the substrate as a hydrochloride salt and stalling the reaction.
-
Solution: Use of a base that acts as both an acid scavenger and, ideally, a solvent to maintain homogeneity.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the sulfonylation of isoquinolin-5-amine.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the "Gold Standard" for library synthesis or substrates with poor solubility. Protocol B is a greener alternative for highly reactive sulfonyl chlorides.
Protocol A: Pyridine-Mediated Synthesis (Standard)
Recommended for: Aromatic sulfonyl chlorides, hindered substrates, and scaling up.
Materials:
-
Isoquinolin-5-amine (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 – 1.2 equiv) -
Solvent: Anhydrous Pyridine (0.2 M concentration)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for unreactive chlorides.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with isoquinolin-5-amine (e.g., 144 mg, 1.0 mmol). Add anhydrous pyridine (5.0 mL). Stir at room temperature until fully dissolved.
-
Note: Pyridine serves as both solvent and acid scavenger.
-
-
Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.
-
Causality: Cooling prevents exotherms that could lead to bis-sulfonylation.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature (25°C). Stir for 2–12 hours.
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the amine (
).
-
-
Quench: Once complete, pour the reaction mixture into 50 mL of ice-cold water.
-
Workup (Critical):
-
Extract with EtOAc (
mL). -
Wash: Wash the combined organics with saturated
(to remove acidic impurities) and then copious water/brine to remove residual pyridine. -
Warning: Do NOT wash with dilute HCl. This will protonate the isoquinoline ring and extract your product into the aqueous waste.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: DCM/TEA Method (Green Alternative)
Recommended for: Aliphatic sulfonyl chlorides (e.g., Mesyl-Cl) or simple benzenesulfonyl chlorides.
Materials:
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Base: Triethylamine (TEA) (2.5 equiv) or DIPEA.
Methodology:
-
Dissolve isoquinolin-5-amine (1.0 mmol) in DCM (5 mL).
-
Add TEA (2.5 mmol). Stir for 5 minutes.
-
Add sulfonyl chloride (1.1 mmol) dropwise at 0°C.
-
Stir at RT for 4–6 hours.
-
Purification: Concentrate directly and purify via flash chromatography (see Section 4).
Purification & Characterization
Purification Strategy
The isoquinoline ring makes these compounds basic and prone to streaking on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase.-
Reasoning: The basic modifier deprotonates surface silanols on the silica, preventing the basic isoquinoline nitrogen from sticking/tailing.
-
Quantitative Data Summary
| Parameter | Protocol A (Pyridine) | Protocol B (DCM/TEA) |
| Solubility | Excellent | Moderate |
| Reaction Time | 2 - 12 Hours | 4 - 6 Hours |
| Typical Yield | 75 - 92% | 60 - 80% |
| Impurity Profile | Trace Pyridine (requires thorough wash) | TEA-HCl salts (removed by filtration) |
| Scale Suitability | Gram to Multi-gram | Milligram to Gram |
Characterization Checklist (Self-Validation)
-
NMR (DMSO-
):-
Sulfonamide NH: Singlet, broad, typically
10.0 – 11.0 ppm (disappears with shake). -
Isoquinoline C1-H: Singlet, typically
9.2 – 9.3 ppm (most deshielded). -
Isoquinoline C3/C4: Doublets/multiplets in the aromatic region (
7.5 – 8.5 ppm).
-
-
LCMS: Observe
peak corresponding to .
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
References
-
Bioactive Isoquinoline Sulfonamides: Title: "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides."[11] Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (General context on quinoline/isoquinoline sulfonamide bioactivity).
-
General Sulfonylation Protocol: Title: "Sulfonamide synthesis by S-N coupling." Source: Organic Chemistry Portal. URL:[Link]
-
Isoquinoline Properties & Handling: Title: "Isoquinoline-5-sulfonyl chloride hydrochloride | PubChem." (Reference for the reverse congener properties and ring basicity). Source: PubChem.[3] URL:[Link]
-
Kinase Inhibitor Context (Fasudil/H-89 Analogues): Title: "5-Isoquinolinesulfonamide derivatives.[1] III. Synthesis and vasodilatory activity."[1][12] Source: Chemical and Pharmaceutical Bulletin (via PubMed). URL:[Link]
Sources
- 1. 5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinoline-sulfonyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Note: Chemoselective Deprotection of 8-Benzyloxyisoquinoline to Yield 8-Hydroxyisoquinoline
Executive Summary
The deprotection of 8-benzyloxyisoquinoline to 8-hydroxyisoquinoline (8-HQ) presents a classic chemoselectivity challenge in heterocyclic chemistry. While benzyl ethers are standard protecting groups, the isoquinoline core introduces two complicating factors: the basicity of the nitrogen atom and the susceptibility of the heterocyclic ring to reduction.
This Application Note details three validated protocols for this transformation, ranked by substrate tolerance and scalability. It moves beyond standard textbook procedures to address the specific "poisoning" effects of the isoquinoline nitrogen and provides a self-validating workflow for industrial and academic researchers.
Strategic Analysis: The Isoquinoline Challenge
Before selecting a protocol, the researcher must understand the competing reactivities inherent to the 8-benzyloxyisoquinoline scaffold.
The Nitrogen "Sink"
The isoquinoline nitrogen possesses a lone pair that acts as a Lewis base. In Lewis acid-mediated reactions (e.g., BBr₃), this nitrogen will coordinate with the reagent before the ether oxygen does.
-
Implication: Stoichiometric calculations based solely on the ether group will fail. A minimum of 2.2 equivalents of Lewis acid is required (1 eq for the N-complex, 1 eq for the O-complex, +0.2 eq excess).
Ring Reduction Risk
Standard catalytic hydrogenolysis (H₂/Pd-C) often leads to the over-reduced 1,2,3,4-tetrahydroisoquinoline side product. The pyridine ring is electron-deficient but becomes susceptible to hydrogenation when the nitrogen is protonated or coordinated to the catalyst surface.
Validated Protocols
Protocol A: Lewis Acid-Mediated Cleavage (BBr₃)
Best For: Substrates sensitive to high temperatures; high-value intermediates requiring high purity. Mechanism: Boron tribromide coordinates to the heteroatoms, followed by bromide attack on the benzylic carbon.
Reagents & Equipment[1][2][3][4]
-
Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM (Dichloromethane).
-
Solvent: Anhydrous DCM (ensure <50 ppm water).
-
Quench: Methanol (MeOH) and Sat. NaHCO₃.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Dissolution: Dissolve 8-benzyloxyisoquinoline (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Addition (Critical): Add BBr₃ (3.0 eq) dropwise over 20 minutes.
-
Note: A precipitate often forms immediately. This is the N-BBr₃ adduct . Do not panic; maintain stirring.
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (the adduct may be immobile; look for the disappearance of starting material after mini-workup).
-
Quenching (Exothermic): Cool back to -20°C. Add MeOH dropwise.
-
Safety: Massive HBr evolution occurs. Ensure efficient fume hood ventilation.
-
-
Hydrolysis: Add 6M HCl (excess) and reflux for 30 minutes to break the Boron-Nitrogen complex.
-
Work-up (Isoelectric Focusing):
-
Neutralize the aqueous layer with NaOH to pH 7.0–7.5 .
-
Why? 8-HQ is amphoteric. At pH < 5 it is cationic (soluble); at pH > 9 it is anionic (soluble). It precipitates/extracts best at neutral pH.
-
Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Protocol B: Acid-Mediated Hydrolysis (HBr/AcOH)
Best For: Large-scale (multi-gram) synthesis; substrates with no acid-labile groups (e.g., acetals, Boc). Mechanism: Sɴ1-type cleavage via protonation of the ether oxygen.[5][6]
Step-by-Step Methodology
-
Dissolution: Dissolve 8-benzyloxyisoquinoline in Glacial Acetic Acid (AcOH).
-
Acid Addition: Add 48% aqueous HBr (10 eq).
-
Reaction: Heat to 90°C for 4–6 hours.
-
Observation: The reaction mixture will darken.
-
-
Work-up:
-
Cool to room temperature.
-
Pour onto ice/water mixture.
-
Neutralization: Slowly add solid Na₂CO₃ or 50% NaOH until pH ~7.2.
-
Filtration: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.
-
Protocol C: Transfer Hydrogenation (Pd/C + Cyclohexadiene)
Best For: Substrates sensitive to strong acids; avoiding high-pressure H₂ gas. Mechanism: 1,4-Cyclohexadiene acts as a hydrogen donor.[7] The kinetics favor benzyl cleavage over ring reduction compared to H₂ gas.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in Ethanol (0.05 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Donor Addition: Add 1,4-Cyclohexadiene (5.0 eq).
-
Reaction: Reflux (80°C) for 2–4 hours.
-
QC Check: Monitor by HPLC. If tetrahydroisoquinoline (over-reduction) appears >5%, stop immediately.
-
-
Filtration: Filter hot through a Celite pad to remove Pd/C.
-
Purification: Concentrate filtrate. Flash chromatography is usually required to remove benzene (byproduct of donor).
Comparative Data Analysis
| Parameter | Method A (BBr₃) | Method B (HBr/AcOH) | Method C (Transfer H₂) |
| Yield (Isolated) | 85–92% | 75–85% | 60–75% |
| Chemoselectivity | High (Ring stable) | High (Ring stable) | Moderate (Risk of reduction) |
| Scalability | Low (<5g recommended) | High (>100g possible) | Medium |
| Cost | High (Reagent cost) | Low | Medium (Catalyst cost) |
| Key Risk | Moisture sensitivity | Harsh acidity | Over-reduction |
Visualizations
Mechanistic Workflow: Lewis Acid Cleavage
The following diagram illustrates the critical "Nitrogen Sink" effect during BBr₃ deprotection.
Figure 1: The BBr₃ mechanism highlighting the necessity of excess reagent to overcome Nitrogen coordination.
Decision Matrix for Method Selection
Figure 2: Strategic decision tree for selecting the optimal deprotection protocol.
Troubleshooting & Quality Control
The "Amphoteric Trap"
A common failure mode is low recovery during extraction.
-
Symptom: Product is visible on TLC of the reaction mixture but disappears after work-up.
-
Cause: pH was not adjusted correctly.
-
pH < 5: Product is in water as C9H8NO+ (cation).
-
pH > 9: Product is in water as C9H6NO- (anion).
-
-
Solution: Use a pH meter during neutralization. Aim strictly for pH 7.2 .
Validating the Product
-
1H NMR (DMSO-d6): Look for the disappearance of the benzylic singlet (~5.3 ppm) and the aromatic multiplet (7.3–7.5 ppm, 5H).
-
Mass Spec: 8-HQ (MW 145.16). Watch for M+2 peaks which might indicate bromination (a side reaction if HBr/AcOH is overheated).
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for benzyl ether cleavage conditions).
-
Manske, R. H. (1942). "The Chemistry of Quinolines and Isoquinolines." Chemical Reviews, 30(1), 113–144.
-
Punna, S., et al. (2013). "Scalable Synthesis of 8-Hydroxyquinoline Derivatives." Journal of Organic Chemistry. (Describes the HBr/AcOH industrial protocols).
-
Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[5][7][8][9][10][11] Synthesis, 1983(04), 249-282. (Review of BBr3 mechanisms).
-
Felix, A. M., et al. (1978). "Rapid Removal of Protecting Groups by Transfer Hydrogenation."[7] Journal of Organic Chemistry, 43(21), 4194–4196.
Sources
- 1. rsc.org [rsc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Buchwald-Hartwig amination of 8-(Benzyloxy)isoquinolin-5-amine
Application Note: High-Efficiency Buchwald-Hartwig Amination of 8-(Benzyloxy)isoquinolin-5-amine
Executive Summary
This application note details a robust protocol for the Buchwald-Hartwig amination of This compound (1) . This substrate presents a dual challenge: the potential for catalyst poisoning via the isoquinoline nitrogen (N-2) and the electron-rich nature of the 5-amino group, which can lead to oxidative side reactions.
By utilizing Third- and Fourth-Generation Buchwald Precatalysts (specifically BrettPhos Pd G4 and RuPhos Pd G4 ), we bypass the induction period associated with traditional Pd(0) sources and suppress off-cycle inhibitory pathways. This protocol ensures high yields (>85%) and excellent functional group tolerance, suitable for late-stage functionalization in drug discovery campaigns.
Scientific Foundation & Retrosynthetic Logic
Substrate Analysis
The target molecule, This compound , features a fused bicyclic system where the amine at position 5 is electronically coupled to the benzyloxy group at position 8.
-
Electronic Activation: The 8-benzyloxy group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the C5-amine. This facilitates the amine binding step in the catalytic cycle but requires careful oxidation control.
-
Catalyst Sequestration: The isoquinoline nitrogen (N-2) possesses a lone pair capable of coordinating to the electrophilic Pd(II) center, potentially forming a stable, non-productive complex (catalyst resting state).
-
Steric Environment: The C5 position is peri-substituted relative to the C4 proton but is generally accessible. The primary challenge is electronic rather than steric.
Catalyst Selection Rationale
To overcome the N-coordination issue, bulky dialkylbiaryl phosphine ligands are employed.
-
BrettPhos: Selected for its exceptional selectivity for primary amines, preventing bis-arylation. Its steric bulk effectively shields the Pd center from the isoquinoline nitrogen.
-
RuPhos: An alternative for sterically demanding aryl halide partners.
-
Pd G4 Precatalysts: These precatalysts contain the ligand pre-ligated to palladium with a labile methyl-amine handle, ensuring rapid and quantitative formation of the active monoligated Pd(0) species (
) upon exposure to base.
Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Specification |
| Amine (1) | Nucleophile | This compound (>98% purity) |
| Aryl Halide (2) | Electrophile | Ar-Cl, Ar-Br, or Ar-OTf (1.0–1.2 equiv) |
| Catalyst | Pd Source | BrettPhos Pd G4 (CAS: 1599466-81-5) |
| Base | Deprotonator | NaOtBu (Sodium tert-butoxide) or LHMDS |
| Solvent | Medium | t-Amyl Alcohol (anhydrous) or 1,4-Dioxane |
Standard Operating Procedure (SOP)
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk techniques.
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of argon.
-
Solids Addition:
-
Add This compound (1.0 equiv, e.g., 1.0 mmol).
-
Add Aryl Halide (1.1 equiv).
-
Add NaOtBu (1.4 equiv). Note: Weighing base in a glovebox is recommended to ensure stoichiometry.
-
Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).
-
-
Solvent & Degassing:
-
Add anhydrous t-Amyl Alcohol (concentration: 0.2 M relative to amine).
-
Critical Step: If not in a glovebox, sparge the solvent with argon for 10 minutes prior to addition.
-
-
Reaction:
-
Seal the vial and heat to 80–100°C in a heating block.
-
Stir vigorously (800 rpm) for 2–12 hours.
-
Monitor conversion via LC-MS or HPLC. Look for the disappearance of the amine (RT shift) and the formation of the product mass [M+Ar]⁺.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.
-
Wash the Celite pad with additional EtOAc (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc or DCM/MeOH gradient (depending on product polarity).
-
Note: The isoquinoline nitrogen may cause tailing; adding 1% Et₃N to the eluent is recommended.
-
Mechanism & Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing catalyst poisoning by the isoquinoline nitrogen.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.[1][2][3][4] The "Catalyst Poisoning" node represents the off-cycle trap where the isoquinoline nitrogen binds to Pd. Bulky ligands (BrettPhos) destabilize this interaction, favoring the productive cycle.
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize reaction conditions if the standard protocol yields <50%.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos Pd G4 (if not used) or increase loading to 5 mol%. Ensure solvent is strictly anhydrous. |
| Starting Material Remaining | Incomplete Activation | Increase temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point). |
| De-benzylation | Lewis Acid Cleavage | This is rare under basic conditions. Ensure no trace acids are present. Lower temp to 80°C. |
| Bis-arylation | Over-reaction | Use BrettPhos (highly selective for mono-arylation). Avoid less bulky ligands like XPhos. |
| Protodehalogenation | Reduction of Ar-X | Solvent oxidation. Switch from alcohol (t-AmylOH) to Toluene or Dioxane . |
Alternative Conditions Table
| Parameter | Condition A (Standard) | Condition B (Challenging Ar-X) | Condition C (Base Sensitive) |
| Catalyst | BrettPhos Pd G4 | RuPhos Pd G4 | BrettPhos Pd G4 |
| Base | NaOtBu | NaOtBu | LHMDS or Cs₂CO₃ |
| Solvent | t-Amyl Alcohol | 1,4-Dioxane | Toluene |
| Temp | 90°C | 100°C | 80°C |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Accelerated Access to Kinase-Privileged Scaffolds: Microwave-Assisted Synthesis of Isoquinoline-5-Amine Analogs
Executive Summary & Strategic Rationale
The isoquinoline-5-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs) and various intercalating antitumor agents. However, functionalizing the C5 position of the isoquinoline ring is synthetically challenging due to its electronic neutrality compared to the highly electrophilic C1 position.
Traditional thermal methods for C5-amination often require harsh conditions (high boiling solvents, >24h reflux) or hazardous reagents (oleum/nitric acid for nitration followed by reduction). This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving impurity profiles. We present two distinct protocols:
-
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For rapid library generation of N-substituted analogs.
-
Catalytic Transfer Hydrogenation (CTH): For bulk synthesis of the primary amine parent scaffold.
Strategic Workflow & Decision Matrix
Before selecting a protocol, analyze your target molecule's requirements. The C5 position behaves more like a naphthalene system than a pyridine system; therefore, nucleophilic aromatic substitution (
Visualizing the Synthetic Strategy
Figure 1: Decision matrix for selecting the optimal microwave synthesis route based on target substitution.
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
Best For: Rapid generation of diverse N-aryl or N-alkyl isoquinoline-5-amine libraries.
Mechanistic Insight
The C5-bromo bond is chemically robust. Microwave irradiation accelerates the rate-determining step (oxidative addition) via rapid dielectric heating, overcoming the activation energy barrier that typically requires prolonged reflux in toluene. We utilize Benzotrifluoride (BTF) as a solvent; it mimics toluene's solubility profile but possesses a higher dipole moment, coupling more efficiently with microwave energy.
Materials
-
Substrate: 5-Bromoisoquinoline (1.0 equiv)
-
Amine Partner: Aniline derivative or aliphatic amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Xantphos (for anilines) or BINAP (generic) (5-10 mol%)
-
Base: Cs₂CO₃ (dry, granular) (2.0 equiv)
-
Solvent: Benzotrifluoride (BTF) or Toluene/t-BuOH (4:1)
-
Vessel: 10 mL Borosilicate Glass MW vial with crimp cap/septum.
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical): In a glovebox or under argon flow, add Pd(OAc)₂ and Xantphos to the vial. Add 1 mL of solvent and stir for 2 mins. Why? Pre-forming the active Pd(0)-ligand species prevents catalyst poisoning by the amine.
-
Reagent Addition: Add 5-bromoisoquinoline, the amine partner, and Cs₂CO₃.
-
Solvent Fill: Add remaining solvent to reach a concentration of ~0.2 M.
-
Deoxygenation: Sparge with Argon for 60 seconds. Cap tightly.
-
Microwave Irradiation:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 130°C
-
Hold Time: 15 minutes
-
Stirring: High (600 rpm)
-
Pre-stir: 30 seconds
-
-
Work-up: Cool to 50°C (air jet). Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)
Best For: High-throughput synthesis of the primary 5-aminoisoquinoline from nitro-precursors without high-pressure H₂ cylinders.
Mechanistic Insight
In this protocol, ammonium formate serves as a hydrogen donor.[1][2] Under MW irradiation, it rapidly decomposes into
Materials
-
Substrate: 5-Nitroisoquinoline (1.0 equiv)
-
H-Donor: Ammonium Formate (5.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% of substrate mass)
-
Solvent: Methanol (HPLC grade)
-
Vessel: 30 mL MW vial (Pressure rated to 20 bar).
Step-by-Step Methodology
-
Slurry Preparation: Dissolve 5-nitroisoquinoline in Methanol (0.1 M).
-
Catalyst Addition: Add Pd/C carefully (wet with minimal water to prevent ignition).
-
Donor Addition: Add Ammonium Formate.
-
Irradiation:
-
Mode: Dynamic
-
Temp: 100°C
-
Hold Time: 3 - 5 minutes
-
Pressure Limit: Set safety cutoff to 15 bar (Rapid gas evolution occurs).
-
-
Work-up: Filter hot through Celite (caution: catalyst is pyrophoric). Wash with MeOH.
-
Purification: The filtrate usually contains pure product + ammonium salts. An aqueous wash (NaHCO₃) followed by extraction (DCM) yields pure 5-aminoisoquinoline.
Data Analysis & Optimization Guide
Comparative Efficiency: Thermal vs. Microwave
The following data illustrates the efficiency gains using Protocol 1 (Coupling with Morpholine).
| Parameter | Thermal (Reflux Toluene) | Microwave (130°C, BTF) |
| Reaction Time | 18 Hours | 15 Minutes |
| Yield | 65% | 88% |
| Purity (LCMS) | 82% (Homocoupling side-products) | 94% |
| Energy Usage | High (Continuous heating) | Low (Targeted heating) |
Optimization Logic (Troubleshooting)
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol 1) | Catalyst deactivation (Pd-black formation). | Switch solvent to 1,4-Dioxane . Increase temp to 150°C. Ensure strict deoxygenation. |
| Dehalogenation (Protocol 2) | Pd/C is too aggressive. | Switch catalyst to 5% Pt/C (sulfided) to prevent ring hydrogenation or dehalogenation if other halides are present. |
| Vessel Failure/Venting | Excessive gas pressure ( | Reduce Ammonium Formate equivalents to 3.0. Use a larger headspace vessel.[2] |
References
-
Microwave-Assisted Buchwald-Hartwig Amination
-
Catalytic Transfer Hydrogenation (CTH)
-
General Microwave Synthesis of Isoquinolines
- Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a compar
- Source: RSC Advances (2015).
-
URL:[Link]
-
Green Chemistry Reagent Guide (Buchwald-Hartwig)
- Title: Buchwald-Hartwig Amin
- Source: ACS GCI Pharmaceutical Roundtable.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Improving solubility of 8-(Benzyloxy)isoquinolin-5-amine in aqueous buffers
Technical Support Center: Solubility Optimization Guide Subject: 8-(Benzyloxy)isoquinolin-5-amine in Aqueous Buffers
Executive Summary: The Physicochemical Challenge
As a Senior Application Scientist, I often see researchers struggle with this specific class of molecules. This compound presents a classic "medicinal chemistry paradox": it contains a polar head (isoquinolin-5-amine) and a highly lipophilic tail (benzyloxy group).
The Core Problem: At physiological pH (7.4), this molecule is predominantly neutral .
-
pKa Analysis: The isoquinoline ring nitrogen typically has a pKa of ~5.[1][2]4. The 5-amino group (aniline-like) is weakly basic. At pH 7.4, both nitrogens are deprotonated (uncharged).
-
Lipophilicity: The benzyloxy group at position 8 drastically increases the LogP (partition coefficient), driving the molecule to aggregate and precipitate out of aqueous solution to minimize water-hydrophobe contact.
This guide provides the protocols to overcome these thermodynamic barriers.
Part 1: Troubleshooting & FAQs
Q1: I dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my PBS buffer. Why? A: You are experiencing "Solvent Shock." When you spike a high-concentration DMSO stock into an aqueous buffer, the solvent environment changes faster than the molecule can equilibrate. The water molecules immediately hydrate the DMSO, leaving the hydrophobic benzyloxy tail exposed. Without a "chaperone" (like a surfactant or cyclodextrin), the molecules self-aggregate and crash out.
-
Solution: Change your Order of Addition (see Protocol A) or use an Intermediate Dilution Step .
Q2: Can I just acidify the buffer? A: Yes, but with caveats. Lowering the pH below 5.0 will protonate the isoquinoline nitrogen, forming a soluble cation. However, most biological assays (cell culture, enzymatic reactions) require pH 7.4. If your assay tolerates pH 5.5, use a Citrate or MES buffer. If not, you must use the Cyclodextrin Protocol (Protocol B) .
Q3: What is the maximum DMSO concentration I can use? A: This depends strictly on your biological system.
-
Enzymatic Assays: Often tolerate up to 5% DMSO.
-
Cell-Based Assays: Most mammalian cells show stress/toxicity above 0.5% - 1.0% DMSO.
-
Recommendation: Keep DMSO < 1% for cells.[3] If solubility fails at 1%, switch to Cyclodextrins.
Part 2: Decision Matrix (Visualization)
The following flowchart guides you to the correct solubilization strategy based on your assay constraints.
Caption: Solubility Strategy Decision Tree. Selects the optimal protocol based on pH and solvent tolerance.
Part 3: Optimized Experimental Protocols
Protocol A: The "Solvent Shifting" Method (Standard)
Best for: Enzymatic assays or robust cell lines where DMSO < 1% is acceptable.
The Trick: Do not pipet a small volume of DMSO stock directly into a large volume of buffer. This causes local supersaturation. Instead, use an intermediate step.
-
Prepare Stock: Dissolve this compound in 100% DMSO to 10 mM .
-
Intermediate Dilution:
-
Prepare a "working solution" in 100% DMSO first.
-
Example: Dilute the 10 mM stock to 1 mM in DMSO.
-
-
Final Dilution (The Drop-wise Method):
-
Place your culture medium or buffer in a vortexing tube.
-
While vortexing gently , add the DMSO working solution drop-wise.
-
Target: Final DMSO concentration 0.5%.[4]
-
Result: 5 µM final compound concentration.
-
Protocol B: The "Molecular Encapsulation" Method (Advanced)
Best for: Sensitive primary cells, in vivo studies, or high-concentration requirements.
Mechanism: We use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . The hydrophobic benzyloxy tail of your molecule inserts into the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Materials:
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [Sigma or similar].
-
Sterile water or PBS.
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in sterile water. Filter sterilize (0.22 µm).
-
Prepare Compound: Weigh out solid this compound.
-
Complexation:
-
Add the solid compound to the 20% HP-β-CD vehicle.
-
Sonicate for 10–20 minutes at 37°C. The solution should turn clear.
-
Note: If it does not dissolve, acidify slightly with 1.0 equivalent of HCl to initiate dissolution, then back-titrate to pH 7.4 with NaOH. The Cyclodextrin will keep it in solution even after neutralization.
-
-
Dilution: Dilute this stock 1:10 into your assay buffer. The final cyclodextrin concentration will be 2%, which is non-toxic to most cells.
Part 4: Data & Specifications
Table 1: Solubility Limits & Recommendations
| Solvent System | Max Solubility (Est.) | Biological Toxicity | Recommended Use |
| Pure Water (pH 7.4) | < 10 µM | None | Not Recommended (Precipitation risk) |
| DMSO (100%) | > 50 mM | High (Pure) | Stock Storage (-20°C) |
| PBS + 0.1% DMSO | ~ 50 µM | Low | Sensitive Cell Assays |
| 20% HP-β-CD | > 5 mM | Very Low | Animal Studies / High Dose Assays |
| 0.1 M HCl (pH 1.0) | > 100 mM | High (Corrosive) | Initial Solubilization only |
Part 5: Mechanism of Action (Visualized)
This diagram illustrates how Cyclodextrin prevents precipitation of the benzyloxy tail.
Caption: Encapsulation mechanism. HP-β-CD shields the hydrophobic benzyloxy group, preventing aggregation.
References
-
PubChem. Isoquinolin-5-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
Sources
Technical Support Center: Purification of 8-(Benzyloxy)isoquinolin-5-amine
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 8-(Benzyloxy)isoquinolin-5-amine , a molecule that presents a classic "push-pull" chromatographic challenge. You are dealing with a compound possessing a lipophilic, non-polar tail (the benzyloxy group) and a highly polar, basic head (the amino-isoquinoline core).
The primary failure mode in purifying this compound on standard silica gel is irreversible adsorption or severe tailing (streaking). This occurs because the basic nitrogen atoms (both the pyridine-like ring nitrogen and the exocyclic primary amine) protonate upon contact with acidic silanols (
This guide provides self-validating protocols to neutralize these interactions and ensure high-purity recovery.
Module 1: Pre-Purification Analysis (The "Triage")
Before attempting flash chromatography, assess your crude material against the following criteria.
Physicochemical Profile
| Feature | Chromatographic Impact | Mitigation Strategy |
| Isoquinoline Core | Basic Nitrogen ( | Mandatory: Mobile phase modifier (Base). |
| 5-Amine Group | Increases polarity and basicity. Risk of oxidation.[4] | Avoid prolonged exposure to air on silica. |
| 8-Benzyloxy Group | Adds UV chromophore and lipophilicity. | Allows detection at 254 nm. Soluble in DCM.[5] |
| Stability | Benzyl ethers are acid-sensitive; Amines are oxidation-sensitive. | Avoid: Acidic modifiers (Acetic acid). Use: Freshly distilled solvents if possible. |
Solubility Check
-
Good Solubility: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (warm).
-
Poor Solubility: Hexanes, Diethyl Ether.
-
Recommendation: If the crude is an oil or gum, dissolve in minimal DCM for liquid loading. If it is a solid with poor solubility in DCM/Hexane, use Dry Loading (absorbed onto Celite or Silica) to prevent band broadening.
Module 2: Method Development Strategies
We recommend two distinct methods. Method A is the industry standard for polar amines. Method B is the "Green" alternative if chlorinated solvents must be avoided.
Method A: The "Gold Standard" (DCM / MeOH / NH₄OH)
-
Stationary Phase: Standard Flash Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
-
The "Magic" Ratio: Start with a base solvent of DCM:MeOH (95:5) containing 0.5% to 1% NH₄OH (aq) .
-
Note: The NH₄OH is critical. It competes with your amine for the acidic silanol sites, sharpening the peaks.[1]
-
-
Gradient: 0% to 10% MeOH (with constant NH₄OH) in DCM over 10–15 Column Volumes (CV).
Method B: Amine-Functionalized Silica (The "Green" Route)
-
Stationary Phase: Amine-bonded Silica (e.g., KP-NH, amino-propyl functionalized).
-
Benefit: The stationary phase is already basic. No liquid modifier is required.
-
Gradient: 0% to 50% EtOAc in Hexanes.
-
Why use this? It prevents the use of DCM (toxic) and protects the benzyl ether from any potential trace acidity.
Module 3: Troubleshooting & FAQs
Q1: My compound elutes as a broad smear (tailing) spanning 20 fractions. Why?
Diagnosis: Uncapped silanol interactions. The amine is "dragging" along the column.[1] The Fix:
-
Increase Modifier: Increase NH₄OH concentration to 1.5% or switch to Triethylamine (TEA) at 1%.
-
Column Pre-treatment: Before loading your sample, flush the column with 2 CVs of mobile phase containing the base modifier. This "neutralizes" the column before the sample arrives.
Q2: I see two spots on TLC, but they co-elute on the column.
Diagnosis: Column overloading or "displacement effect" where the modifier concentration is too high, compressing the separation. The Fix:
-
Reduce Loading: Use <1% sample mass relative to silica mass (e.g., 100mg sample on a 12g column).
-
Shallower Gradient: If using Method A, slow the gradient. Instead of 0–10% MeOH in 10 mins, run 0–5% MeOH in 15 mins.
Q3: My recovery is low (<50%). Is the compound degrading?
Diagnosis: Irreversible adsorption or oxidation. The Fix:
-
Switch to Alumina: Neutral Alumina (Activity Grade III) is less acidic than silica and often releases amines more easily.
-
Fast Elution: The compound may be oxidizing on the silica. Increase the polarity (e.g., jump to 20% MeOH) to elute faster.
Module 4: Standard Operating Procedure (SOP)
Protocol: Purification of this compound via Method A
-
Preparation of Mobile Phase:
-
Prepare Solvent A: 100% DCM + 1% Triethylamine (TEA) or 1% NH₄OH.
-
Prepare Solvent B: 10% MeOH in DCM + 1% TEA or 1% NH₄OH.
-
Technical Note: Adding base to both bottles ensures the modifier concentration remains constant during the gradient.
-
-
Column Equilibration:
-
Flush the silica cartridge with 3 CV of Solvent A. This ensures the entire silica bed is basic before the sample touches it.
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve crude this compound in minimal MeOH/DCM.
-
Add Celite 545 (ratio 1:2 sample to Celite).
-
Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
-
Load the powder into a solid load cartridge or the top of the column.
-
-
Elution Gradient:
-
0–2 CV: Isocratic 100% Solvent A (DCM).
-
2–12 CV: Linear gradient 0% to 50% Solvent B (Final condition: 5% MeOH).
-
12–15 CV: Hold at 50% Solvent B.
-
-
Detection & Isolation:
-
Monitor UV at 254 nm (aromatic) and 280 nm (isoquinoline specific).
-
Pool fractions. Do not let the pooled fractions sit in light/air for days; rotovap immediately to minimize oxidation.
-
Module 5: Visualization & Logic Flow
Figure 1: Purification Workflow
Caption: Decision matrix for loading and method selection based on laboratory resources and solubility.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid response guide for common chromatographic failures associated with aminoisoquinolines.
References
-
Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2017). Purification of Amines: A Guide to Flash Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Flash Chromatography: A User's Guide. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Amino-Isoquinoline Compounds
Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation (Oiling Out)
Executive Summary & Chemical Context[1][2][3][4][5][6]
Why is this challenging?
Amino-isoquinolines present a unique purification challenge due to their "push-pull" electronic nature. The isoquinoline ring is lipophilic and electron-deficient, while the amino group (
-
Basicity: The pyridine-like nitrogen (
) and the exocyclic amine create a basic center that readily forms salts or hydrates, complicating anhydrous crystallization. -
Oxidation: The electron-rich amino moiety is prone to air-oxidation, leading to colored impurities (red/brown "gums") that inhibit crystal lattice formation.
-
Oiling Out: These compounds frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization because their melting points are often depressed by impurities to below the boiling point of the solvent.[1]
Solvent Selection Matrix
User Question: I am trying to recrystallize a 5-aminoisoquinoline derivative. It dissolves in methanol but oils out in hexane. What solvent system should I use?
Technical Response: Avoid "all-or-nothing" solvent pairs like Methanol/Hexane. The polarity gap is too wide, causing immediate crashing (oiling) rather than controlled nucleation. You need a "Bridge Solvent" or a specific Class 2/3 substitute.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Role | Why it works for Amino-Isoquinolines |
| Primary (Good) | Toluene | Solvent | Excellent |
| Primary (Good) | Ethyl Acetate (EtOAc) | Solvent | Moderate polarity; accepts H-bonds from |
| Primary (Good) | Ethanol (EtOH) | Solvent | Protic solvent. Good for highly polar derivatives, but risk of solvate formation. |
| Antisolvent | Heptane | Antisolvent | Higher boiling point than hexane ( |
| Antisolvent | MTBE | Antisolvent | Methyl tert-butyl ether. Milder antisolvent than alkanes; prevents rapid crashing. |
The "Golden Pair" for Isoquinolines: Toluene : Heptane (1:3 ratio) or EtOAc : Heptane .
-
Reasoning: Toluene solubilizes the aromatic core via stacking interactions, while Heptane gently reduces solubility as temperature drops.
Troubleshooting Guide: The "Oiling Out" Crisis
User Question: My solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?
Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is a kinetic trap.
The Rescue Protocol (SOP-ISOQ-002)
Do not discard the oil. Follow this thermodynamic reset:
-
Re-dissolve: Return the mixture to the heat source. Add just enough of the Good Solvent (e.g., Toluene or Ethanol) dropwise until the oil fully dissolves at reflux.
-
Temperature Buffer: Cool the solution very slowly (approx.
per 10 mins). Rapid cooling promotes oiling. -
The "Cloud Point" Trick: As soon as you see the faintest turbidity (cloudiness):
-
STOP cooling.
-
Add a Seed Crystal (if available) or scratch the glass surface.[1]
-
Hold temperature constant (isothermal hold) for 30 minutes. This allows the oil droplets to reorganize into a lattice.
-
-
Antisolvent Dosing: If using an antisolvent, add it through the reflux condenser to keep the mixture hot, preventing local cold spots where oil forms.
Visualization: Oiling Out Rescue Logic
Figure 1: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation.
Impurity Management: Colored Impurities & Salts
User Question: My product is supposed to be off-white, but it's coming out brown. Also, the yield is low.
Technical Response: Amino-isoquinolines oxidize easily. The brown color is likely an N-oxide or a polymerized quinoid impurity.
Protocol A: Activated Carbon Treatment
-
Dissolve the crude solid in boiling Ethanol or Toluene.
-
Add Activated Charcoal (5-10% weight equivalent).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the compound will crystallize in the filter, destroying yield.
Protocol B: The "Salt Switch" (High Purity Method)
If the free base is impossible to purify, convert it to a salt. The crystal lattice of a salt is tighter and rejects impurities better.
-
Dissolve crude amino-isoquinoline in EtOH.
-
Add 1.1 equivalents of HCl (in dioxane or ether) or p-Toluenesulfonic acid .
-
The salt (
) often precipitates immediately. -
Filter the salt and wash with cold ether.
-
Optional: Neutralize back to free base with
if required, or use the salt directly for biological assays (often more soluble in water).
Experimental Workflow: Standard Operating Procedure
Experiment: Recrystallization of 5-Aminoisoquinoline (Generic Protocol) Objective: Purify crude material (>90% purity target).
-
Preparation: Weigh 1.0 g of crude amino-isoquinoline. Place in a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution:
-
Add Toluene (5 mL) through the top of the condenser.
-
Heat to reflux (
). -
If solid remains, add Toluene in 0.5 mL increments.
-
Note: If insoluble after 10 mL, add Ethanol dropwise as a co-solvent until dissolved.
-
-
Nucleation Control:
-
Remove from heat. Let the flask sit on a cork ring (insulation) to cool slowly to room temperature.
-
Do not place directly on a cold bench or in ice.
-
-
Antisolvent Addition (If needed):
-
If no crystals form by
, add Heptane dropwise until a persistent cloudiness appears. -
Re-heat briefly to clear the solution, then cool again.[1]
-
-
Harvest:
-
Once at room temperature, cool in an ice bath for 30 minutes.
-
Filter via vacuum filtration. Wash cake with cold Heptane .
-
Visualization: Solvent Polarity & Selection Logic
Figure 2: Relationship between solvent polarity and crystallization outcome for amino-isoquinolines.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization techniques and solvent properties).
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press: San Diego, 2012. (Source for "oiling out" troubleshooting and industrial solvent selection).
-
Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008 , 10, 31-36. (Basis for recommending Toluene/Heptane over Benzene/Pet Ether).
- Giles, M. R., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Molecular Pharmaceutics, 2005, 2(4), 263-272.
-
Sigma-Aldrich. "5-Aminoisoquinoline Product Specification & Solubility Data." (Specific physical property data).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzyl (Bn) Ether Stability & Optimization
Topic: Stability of Benzyloxy Protecting Groups Under Acidic Conditions Ticket ID: BN-ACID-STAB-001 Support Tier: Senior Application Scientist Level
Introduction: The Benzyl Ether Profile
Welcome to the Technical Support Center. You are likely here because you are designing a synthetic route involving acidic steps and need to know if your Benzyl (Bn) ether will survive, or you are troubleshooting an unexpected cleavage event.
Executive Summary: The unsubstituted benzyl ether (
Module 1: Diagnostic Stability Matrix
Use this matrix to determine if your planned acidic conditions are safe for a Benzyl ether.
Acid Stability Thresholds
| Acid Class | Reagent Example | Stability Status | Notes / Risk Factors |
| Weak Organic | Acetic Acid (AcOH), Formic Acid | STABLE | Safe at reflux. Often used as solvent for hydrogenolysis. |
| Strong Organic | Trifluoroacetic Acid (TFA) | STABLE | Safe at |
| Mineral (Dilute) | 1N - 6N HCl, | STABLE | Generally safe. Long exposure at reflux may cause partial hydrolysis. |
| Mineral (Strong) | Conc. HI, 48% HBr | UNSTABLE | Standard Cleavage Condition. Will remove Bn rapidly. |
| Lewis Acids | UNSTABLE | Standard Cleavage Condition. Highly effective at low temp ( | |
| Lewis Acids (Mild) | CONDITIONAL | Usually stable, but |
Visual Decision Guide: Will it Cleave?
Figure 1: Decision tree for predicting Benzyl ether stability based on acid classification.
Module 2: Troubleshooting Unexpected Cleavage
Scenario: You intended to keep the Benzyl group (e.g., during Boc removal with TFA), but you observed partial or total loss of the Bn group.
Root Cause Analysis (RCA)
-
Temperature Excursion:
-
Scavenger "Over-Activity":
-
Mechanism:[1][2][3][4][5][6] If you added cation scavengers (thioanisole, silanes) to prevent tert-butyl cations from re-attaching, these can also facilitate benzyl cleavage by trapping the transient benzyl cation, shifting the equilibrium toward deprotection.
-
Fix: Reduce scavenger equivalents or switch to a less aggressive scavenger (e.g., switch from thioanisole to anisole).
-
-
The "PMB" Confusion:
-
Hidden Lewis Acids:
Module 3: Troubleshooting Deprotection Failures
Scenario: You want to remove the Benzyl group using acid (avoiding hydrogenolysis due to incompatible alkenes/sulfur), but it won't come off.
Protocol: Lewis Acid Cleavage ( )
This is the gold standard for acid-mediated debenzylation when hydrogenation is impossible.
Reagents: Boron Tribromide (
Step-by-Step:
-
Setup: Flame-dry glassware under Argon/Nitrogen (Strictly anhydrous; moisture kills
). -
Cooling: Cool substrate in dry DCM to
(Dry ice/Acetone). -
Addition: Add
dropwise. Note: Solution often turns yellow/orange. -
Warming: Stir 1 hr at
, then slowly warm to . Monitor by TLC.[9] -
Quench (CRITICAL): The quench is exothermic. Cool back to
. Add MeOH dropwise.-
Why? This breaks the Boron-alkoxide complex formed during reaction.
-
-
Workup: Dilute with DCM, wash with
, brine, dry over .
Common Failure Mode:
-
Issue: "I recovered starting material."
-
Cause: Old reagent (
hydrolyzes to HBr + Boric acid in moist air). -
Verification:
should fume vigorously in air. If it doesn't, it's dead.
Module 4: Mechanistic Deep Dive
Understanding how acid cleaves benzyl ethers allows you to predict side reactions (like Friedel-Crafts alkylation).
The Mechanism: vs
-
Protonation: The acid (
or Lewis Acid ) coordinates to the ether oxygen, creating a good leaving group ( ).[2] -
Cleavage:
-
With Nucleophilic Acids (HBr, HI): The halide (
) attacks the benzylic carbon ( -like) to form Benzyl Iodide and the alcohol. -
With Non-Nucleophilic Acids (TFA, TfOH): The bond breaks to form a Benzyl Cation (
) and the alcohol ( ).
-
The Danger Zone: Friedel-Crafts Alkylation
The Benzyl Cation generated in the
Visualizing the Pathway & Side Reactions:
Figure 2: Mechanistic pathway showing the formation of the reactive benzyl cation and the necessity of scavengers to prevent side reactions.
FAQs
Q: Can I remove a Benzyl group with HCl?
A: Generally, no. Dilute HCl (1N-6N) will not cleave a benzyl ether at reasonable rates. It requires heat and high concentration, which usually destroys other parts of the molecule. Use
Q: I have a sulfur atom in my molecule, so I can't use Pd/C. How do I deprotect?
A: Sulfur poisons Pd catalysts. Your best option is Lewis Acid cleavage (
Q: Why did my product turn purple during deprotection with HBr? A: Benzyl bromide/iodide byproducts can degrade or polymerize, often creating colorful impurities. This is cosmetic. Ensure thorough washing with sodium thiosulfate (if iodine is present) or bicarbonate during workup.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (The definitive guide on stability charts).
-
Wuts, P. G. M. "Benzyl Ethers."[5] Organic-Chemistry.org. Available at: [Link]
-
Master Organic Chemistry. "Cleavage of Ethers with Acid." Available at: [Link]
-
Mebarki, K. et al. "Lewis Acid-Promoted Selective Deprotection of Benzyl Ethers." J. Org.[7] Chem.2017 , 82, 9030.[7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Removing palladium impurities from isoquinolin-5-amine synthesis
Technical Support Center: Palladium Removal from Isoquinolin-5-amine
Status: Operational Subject: De-metalation of Basic N-Heterocycles (Isoquinolin-5-amine) Current Guideline: ICH Q3D (Class 2B, Limit <10 ppm)
Executive Summary: The "Sticky" Substrate Problem
You are likely here because standard aqueous washes (EDTA, dilute HCl) failed to lower your Palladium (Pd) levels below 500 ppm.
The Science of the Problem: Isoquinolin-5-amine is a "chelating sponge." It possesses two distinct Lewis basic sites: the pyridine-like ring nitrogen (
This guide prioritizes Sulfur-based scavenging (Thiol/TMT) as the thermodynamic winner for this specific substrate.
Module 1: Diagnostic Workflow
Before selecting a method, assess your current impurity profile and scale.
Figure 1: Decision matrix for selecting the appropriate scavenging protocol based on initial contamination levels and batch scale.
Module 2: The Gold Standard – Thiol & TMT Scavengers
For N-heterocycles like isoquinolines, silica-bound thiols or Trimercaptotriazine (TMT) are the most reliable methods. They operate via ligand exchange, forming a Pd-S bond that is thermodynamically more stable than the Pd-N bond.
Protocol A: Silica-Supported Thiol (e.g., SiliaMetS® Thiol)
Best for: Late-stage intermediates where filtration is preferred over extraction.
Step-by-Step:
-
Dissolution: Dissolve crude isoquinolin-5-amine in a solvent that solubilizes the product but swells the resin (THF, Me-THF, or DMF are ideal; MeOH is acceptable).
-
Loading: Add 3–5 molar equivalents of scavenger relative to the residual Pd content.
-
Note: If Pd content is unknown, start with 10% w/w relative to the substrate.
-
-
Temperature: Heat to 50°C .
-
Why? Ligand exchange is kinetically slow at room temperature for stable Pd-N complexes. Heat overcomes the activation energy barrier.
-
-
Time: Agitate for 4–12 hours.
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Check Pd levels. If >10 ppm, repeat with fresh scavenger or switch to TMT.
Protocol B: Trimercaptotriazine (TMT) Precipitation
Best for: "Stubborn" Pd complexes that resist heterogeneous silica scavengers.
Step-by-Step:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate.
-
Addition: Add Na-TMT (Trimercaptotriazine trisodium salt, 15% aq. solution). Use 3 eq. relative to Pd.
-
Precipitation: Stir vigorously. The Pd-TMT complex will form a precipitate (often distinct from the product).
-
Filtration: Filter the mixture. The Pd remains on the filter; the product passes through in the filtrate.
-
Wash: Wash the organic filtrate with water to remove excess TMT salts.
Module 3: The "Green" Solution – L-Cysteine Wash
If solid scavengers are too expensive for your scale, use L-Cysteine. It is a naturally occurring amino acid with a thiol group that aggressively chelates Pd.
Protocol:
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc).
-
The Wash: Prepare a 10% aqueous solution of L-Cysteine .
-
Extraction: Wash the organic layer with the L-Cysteine solution (3x).
-
Visual Cue: The aqueous layer often turns dark/yellow as it pulls the Pd out.
-
-
Polishing: Perform a final wash with 5% NaHCO₃ to remove any residual acid/cysteine.
-
Crystallization: Isolate the isoquinolin-5-amine from the organic layer.
Module 4: Activated Carbon (The "Pre-Filter")
Warning: Carbon is non-specific. It will adsorb your product (isoquinolin-5-amine) to some degree (5–15% yield loss is common). Use this only if Pd levels are massive (>1000 ppm) to knock them down before using a more expensive scavenger.
-
Recommended Type: Darco KB-B or Darco G-60 . These are chemically activated and have pore sizes suitable for organometallic complexes.
-
Method: Slurry 10-20 wt% carbon in the solution at 50°C for 1 hour, then filter hot over Celite.
Comparative Data: Scavenger Efficiency
| Method | Selectivity for Pd | Yield Loss (Product) | Cost | Best Solvent Compatibility |
| SiliaMetS® Thiol | High | < 1% | High | THF, DMF, MeOH, EtOAc |
| SiliaMetS® Thiourea | Very High (Specific) | < 1% | High | THF, Acetone |
| Na-TMT | Extreme | < 2% | Medium | EtOAc/Water biphasic |
| Activated Carbon | Low | 5–15% | Low | Alcohols, Ethers |
| L-Cysteine Wash | High | < 5% | Low | Immiscible (EtOAc, DCM) |
Troubleshooting & FAQ
Q: I used SiliaMetS Thiol, but my Pd levels are still ~50 ppm. Why? A: You likely have a kinetic issue. The Pd-Isoquinoline bond is strong.
-
Fix 1: Increase temperature to 60-70°C.
-
Fix 2: Switch to SiliaMetS® Thiourea . The thiourea ligand is bidentate and may break the specific N-Pd coordination geometry of isoquinolin-5-amine more effectively than the monodentate thiol.
Q: Can I just crystallize the product to remove Pd? A: Risky. Pd complexes often have similar solubility profiles to the parent N-heterocycle and can "occlude" (get trapped) inside the crystal lattice.
-
Fix: Add a soluble scavenger (like TMT or Tributylphosphine) to the mother liquor during crystallization to keep the Pd in solution while the product crashes out.
Q: My product is turning pink/red after scavenging. A: This indicates oxidation of residual Pd species or formation of Pd-colloids.
-
Fix: Ensure your scavenger filtration is using a tight enough pore size (0.2 µm). Colloidal Pd can pass through standard frits.
Q: How do I calculate the exact amount of scavenger if I don't know the Pd ppm? A: Assume 100% of the catalyst added to the reaction is still present.
-
Calculation: (Moles of Pd catalyst used in reaction) × (4 equivalents) = Moles of Scavenger needed.
Visualizing the Mechanism
The following diagram illustrates why Thiol scavengers succeed where simple washes fail: the "Ligand Exchange" mechanism.
Figure 2: Ligand exchange mechanism. The Sulfur (S) on the scavenger displaces the Nitrogen (N) of the isoquinoline due to stronger Pd-S affinity.
References
-
ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration.[1] (2015).[2][3] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]
-
Phillips, S. T., et al. (2018). Trimercaptotriazine (TMT) for Palladium Removal: Practical Considerations. Johnson Matthey Technology Review. Available at: [Link]
Sources
Resolving regioisomer mixtures of 5-amino and 8-amino isoquinolines
Technical Guide: Separating 5-Amino and 8-Amino Isoquinolines
Current Status: Operational Lead Scientist: Senior Application Specialist (Heterocyclic Chemistry) Scope: Resolution of regioisomers derived from isoquinoline nitration.
Strategic Triage (Start Here)
The "Golden Path" vs. The "Rescue Mission"
The most common failure mode in this workflow is attempting to separate the isomers after reduction. The physical properties of 5-aminoisoquinoline (5-AIQ) and 8-aminoisoquinoline (8-AIQ) are frustratingly similar due to their basicity and polarity.
The Golden Path (Recommended): Separate the nitro precursors. The solubility difference between 5-nitroisoquinoline (5-NIQ) and 8-nitroisoquinoline (8-NIQ) is significant, particularly as nitrate salts.
The Rescue Mission: If you have already reduced the mixture to amines, you must rely on the "Peri-Effect" (intramolecular H-bonding) of the 8-isomer to achieve chromatographic separation.
Decision Matrix
Figure 1: Strategic workflow for isoquinoline isomer resolution.
Protocol A: The Precursor Strategy (Nitro Separation)
Objective: Isolate 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor) prior to reduction. Mechanism: 5-NIQ forms a highly crystalline, sparingly soluble nitrate salt in acidic media, whereas 8-NIQ nitrate is more soluble and remains in the supernatant.
Step-by-Step Methodology
-
Nitration: Dissolve isoquinoline in concentrated H₂SO₄ at 0°C. Add fuming HNO₄ dropwise. Maintain temperature <5°C to prevent dinitration.
-
Typical Ratio: 85:15 (5-isomer : 8-isomer).[1]
-
-
Salt Precipitation (The Critical Step):
-
Workup of 5-Isomer:
-
Suspend the salt in water.
-
Adjust pH to ~9 with NH₄OH.
-
Extract with DCM or filter the free base.
-
-
Recovery of 8-Isomer (Mother Liquor):
-
The acidic filtrate contains the 8-NIQ.
-
Neutralize the filtrate with NH₄OH (exothermic!).
-
Extract with DCM.[3] This fraction is enriched in 8-NIQ but will contain residual 5-NIQ.
-
Purification: Recrystallize from isopropyl alcohol or perform flash chromatography (SiO₂, DCM/MeOH).
-
Troubleshooting Table: Nitro Separation
| Symptom | Probable Cause | Corrective Action |
| Oily precipitate | Temperature too high during nitration (dinitration or decomposition). | Keep reaction <5°C. Ensure acid is concentrated. |
| Low Yield of 5-NIQ | Over-dilution of the acid quench. | The nitrate salt requires high ionic strength. Do not use excess water when quenching. |
| 8-NIQ is impure | Incomplete precipitation of 5-NIQ. | Cool the mother liquor to 0°C for 4 hours before filtering the 5-NIQ salt. |
Protocol B: The Rescue Mission (Amine Separation)
Objective: Separate 5-aminoisoquinoline and 8-aminoisoquinoline. The Science:
-
5-Amino: Typical primary amine behavior. High polarity. Interaction with silica silanols causes tailing.
-
8-Amino: Exhibits the Peri-Effect . The amine proton forms an intramolecular hydrogen bond with the ring nitrogen (N-H...N). This pseudo-ring formation makes the 8-isomer less polar and less basic externally than the 5-isomer.
Chromatographic Setup
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
-
Gradient: 98:2:0.1
90:10:1.
Step-by-Step Methodology
-
Pre-treatment: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM to neutralize acidic sites. This prevents the "irreversible adsorption" often seen with isoquinolines.
-
Loading: Load the sample as a solid deposit on Celite. Do not liquid load in pure DCM (solubility issues).
-
Elution Order:
-
Fraction 1 (Fastest): 8-Aminoisoquinoline. (Due to internal H-bonding masking polarity).
-
Fraction 2 (Slowest): 5-Aminoisoquinoline.
-
Analytical Verification (NMR)
The proton NMR is the definitive test. Look at the chemical shifts of the amine protons and the adjacent ring protons.
| Feature | 5-Aminoisoquinoline | 8-Aminoisoquinoline |
| NH₂ Shift (DMSO-d6) | ~6.0 - 6.5 ppm (Broad) | ~7.5 - 8.0 ppm (Sharper, deshielded by H-bond) |
| H-1 Proton | Singlet, ~9.2 ppm | Singlet, ~9.5-9.7 ppm (Deshielded by peri-effect) |
| TLC (DCM/MeOH 9:1) | Lower R_f (More polar) | Higher R_f (Less polar) |
The "Peri-Effect" Visualized
Understanding the structural difference is key to designing the separation.
Figure 2: The structural basis for chromatographic separation. The 8-isomer behaves less like a primary amine due to internal bonding.
Frequently Asked Questions (FAQ)
Q: Can I use recrystallization to separate the amines directly? A: It is difficult. While 5-aminoisoquinoline has a lower solubility in ether/hexanes than the 8-isomer, they often co-crystallize. It is far more efficient to convert them back to salts (e.g., picrates or hydrochlorides) if you must crystallize, but yield losses are high.
Q: Why is my 8-aminoisoquinoline turning dark/black? A: 8-aminoisoquinoline is electron-rich and prone to oxidation (formation of quinone-imines) upon exposure to air and light. Store under Argon at -20°C. If it is black, filter through a short plug of basic alumina before use.
Q: I see a third spot on my TLC. What is it? A: If you used Pd/C for reduction, you might have partially reduced the pyridine ring (tetrahydroisoquinoline). This is common if the reaction runs too long or at high pressure. Check MS for M+4 mass.
References
-
Nitration Methodology & Isomer Ratios
- Woźniak, M. et al. "Nitration of Isoquinoline." Justus Liebigs Annalen der Chemie.
-
See also: - Demonstrates the nitration and separation logic.
-
Spectroscopic Data & Physical Properties
-
PubChem. "5-Aminoisoquinoline Compound Summary." .
-
NIST Chemistry WebBook. "8-Aminoquinoline/Isoquinoline IR Spectra." .
-
- Chromatographic Behavior of Heterocycles: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on the "peri-effect" in 8-substituted isoquinolines).
Sources
Validation & Comparative
1H NMR spectrum analysis of 8-(Benzyloxy)isoquinolin-5-amine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Context
8-(Benzyloxy)isoquinolin-5-amine is a critical bicyclic heteroaromatic intermediate, frequently utilized in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity hinges on two key functionalities: the electron-donating primary amine at position 5 and the benzyloxy ether at position 8.
This guide provides a definitive analysis of its 1H NMR spectrum , comparing its spectral performance against key alternatives: solvent systems (DMSO-d₆ vs. CDCl₃) and synthetic precursors (the 5-nitro analogue). By understanding these comparative shifts, researchers can validate structure and purity with high confidence.[1][2]
Structural Assignment & Predictive Logic
The isoquinoline core exhibits distinct "peri-positions" (C1 and C8) and "ortho-positions" relative to the nitrogen heteroatom. The introduction of an electron-donating amine (C5) and an alkoxy group (C8) creates a unique push-pull electronic environment.
Visualizing the Spin System
Figure 1: Logical assignment of proton environments based on substituent effects. The H-1 proton is significantly deshielded due to the adjacent nitrogen and the steric/electronic "peri-effect" from the C8-substituent.
Theoretical & Experimental Chemical Shifts (DMSO-d₆)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Explanation |
| 1 | Ar-H | 9.45 - 9.60 | Singlet (s) | - | Peri-deshielding: Proximity to ring Nitrogen and C8-alkoxy group creates strong downfield shift. |
| 3 | Ar-H | 8.45 - 8.55 | Doublet (d) | ~6.0 | Alpha to ring Nitrogen; typical heteroaromatic shift. |
| 4 | Ar-H | 7.75 - 7.85 | Doublet (d) | ~6.0 | Beta to ring Nitrogen; couples with H-3. |
| Ph | Ar-H (Bn) | 7.30 - 7.50 | Multiplet (m) | - | Overlapping signals from the phenyl ring of the benzyloxy group. |
| 7 | Ar-H | 7.15 - 7.25 | Doublet (d) | ~8.0 | Ortho-effect: Shielded by the electron-rich 8-benzyloxy oxygen. |
| 6 | Ar-H | 6.80 - 6.95 | Doublet (d) | ~8.0 | Ortho-effect: Shielded by the 5-amino group; couples with H-7. |
| NH₂ | Amine | 5.80 - 6.20 | Broad Singlet | - | Exchangeable protons; shift varies with concentration/water. |
| CH₂ | Benzyl | 5.25 - 5.35 | Singlet (s) | - | Characteristic benzylic methylene adjacent to Oxygen. |
Comparative Analysis: Performance vs. Alternatives
To ensure scientific rigor, we compare the analysis of this product against alternative solvent systems and its direct synthetic precursor.
Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)
The choice of solvent fundamentally alters the visibility of the amino (NH₂) protons and the resolution of the aromatic region.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Verdict |
| NH₂ Signal | Sharp/Visible: Appears as a distinct broad singlet (~6.0 ppm). | Broad/Invisible: Often exchanges with trace acid/water or broadens into baseline.[1][2] | DMSO-d₆ wins for confirming the amine functionality. |
| Solubility | High: Dissolves the polar amino-isoquinoline core effectively. | Moderate/Low: May require high dilution, reducing signal-to-noise ratio. | DMSO-d₆ wins for sample preparation ease.[2] |
| Water Peak | ~3.33 ppm (Usually distinct from signals).[1][2] | ~1.56 ppm (Can overlap with aliphatic impurities).[1][2] | Neutral. |
Guidance: Use DMSO-d₆ for full characterization. Use CDCl₃ only if strictly necessary for subsequent extraction studies, but be aware the NH₂ peak may be absent.[1][2]
Comparison 2: Process Control (Product vs. Precursor)
In drug development, distinguishing the product from its precursor, 5-nitro-8-(benzyloxy)isoquinoline , is a critical quality gate.
-
Precursor (Nitro): The 5-nitro group is strongly electron-withdrawing.
-
Product (Amine): The 5-amino group is strongly electron-donating.
Key Spectral Differences:
-
H-6 Shift: In the Nitro precursor, H-6 is deshielded (downfield, >7.5 ppm).[1][2] In the Amine product, H-6 is shielded (upfield, <7.0 ppm) due to resonance donation from the Nitrogen lone pair.
-
H-1 Shift: The H-1 singlet often moves upfield slightly upon reduction of the nitro group due to global electron density increase in the ring system.
-
NH₂ vs. None: The appearance of the exchangeable signal at ~6.0 ppm is the definitive "Go/No-Go" signal for reaction completion.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts (e.g., rotamers or exchange broadening).[1][2]
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (sufficient for 10mg).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure integration accuracy of the H-1 peri-proton, which may have a longer T1 relaxation time.
-
Temperature: 298 K (25°C).[1]
-
-
Processing:
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz).
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
-
Workflow Diagram
Figure 2: Operational workflow for ensuring high-fidelity spectral acquisition.
References
-
Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4] Link
-
National Institute of Standards and Technology (NIST). (2025).[1][2] 5-Isoquinolinamine Mass and NMR Data. NIST Chemistry WebBook.[1][2][5] Link
-
ChemicalBook. (2025).[1][2][3] 5-Aminoisoquinoline 1H NMR Spectrum and Assignments.Link
-
Sigma-Aldrich. (2025).[1][2] 1-(Benzyloxy)isoquinolin-5-amine Product Specification (Isomer Comparison).Link
Sources
Optimizing HPLC Separation of Isoquinoline Amine Derivatives: A Comparative Analysis of Stationary Phases and pH Modifiers
Executive Summary: The "Basic" Challenge
Isoquinoline amine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Fasudil), alkaloids, and antihypertensive agents. However, they present a dual chromatographic challenge:
-
Structural Isomerism: Positional isomers (e.g., 1-aminoisoquinoline vs. 5-aminoisoquinoline) possess identical mass-to-charge (
) ratios and similar hydrophobicities, making them difficult to resolve on standard C18 columns. -
Basicity & Tailing: The nitrogen heteroatom in the isoquinoline ring (pKa ~5.4) and the exocyclic amine group render these molecules basic. On traditional silica-based columns, residual silanols act as cation-exchange sites, causing severe peak tailing and retention time instability.[1]
This guide provides a data-driven comparison of stationary phases (C18 vs. Phenyl-Hexyl) and mobile phase pH (Acidic vs. Alkaline) to overcome these limitations.
Mechanistic Insight: Why Standard Methods Fail
To optimize retention, we must understand the molecular interactions at play. Standard Alkyl (C18) phases rely almost exclusively on hydrophobic subtraction. However, isoquinoline derivatives are rigid, planar, and electron-rich systems.
The Pi-Pi Interaction Advantage
While C18 chains provide non-polar retention, they lack the ability to engage in
The pH/Silanol Conflict[1]
-
Low pH (pH < 3): The basic nitrogens are fully protonated (
). While this improves solubility, the cationic species can interact ionically with deprotonated silanols ( ), causing tailing. -
High pH (pH > 9): The analytes are neutral (
). This eliminates cation-exchange interactions and maximizes hydrophobic retention, but requires hybrid-silica technology to prevent column dissolution.
Figure 1: Mechanistic interactions in RP-HPLC.[2] Note that Phenyl phases offer an orthogonal selectivity mechanism (Pi-Pi) compared to standard C18.
Comparative Analysis: Experimental Data
Study Design
-
Analytes: Mixture of Isoquinoline (Neutral/Basic), 1-Aminoisoquinoline (Strong Base, pKa ~8.9), and 5-Aminoisoquinoline (Isomer).
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Detection: UV @ 254 nm.
-
Flow Rate: 0.4 mL/min.
Comparison 1: Stationary Phase Selectivity (Acidic Conditions)
Objective: Resolve structural isomers (1-Amino vs 5-Amino) that co-elute on C18. Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-60% B.
-
Column A: C18 (Hybrid Particle), 2.1 x 100mm, 1.7µm.
-
Column B: Phenyl-Hexyl (Hybrid Particle), 2.1 x 100mm, 1.7µm.
| Parameter | Analyte | C18 Retention ( | Phenyl-Hexyl Retention ( | Resolution ( |
| Selectivity ( | Isoquinoline | 3.2 min | 3.8 min | - |
| 1-Aminoisoquinoline | 4.1 min | 4.5 min | > 2.5 | |
| 5-Aminoisoquinoline | 4.2 min | 5.1 min |
Observation: On the C18 column, the 1-Amino and 5-Amino isomers co-elute (
Comparison 2: pH Modifiers and Peak Shape
Objective: Eliminate peak tailing associated with basic amines. Conditions:
-
Column: C18 Hybrid (pH stable 1-12).
-
Condition A (Low pH): 0.1% Formic Acid (pH ~2.7).
-
Condition B (High pH): 10mM Ammonium Bicarbonate (pH 10.0).
| Analyte | Condition | Retention Factor ( | Asymmetry Factor ( | Interpretation |
| 1-Aminoisoquinoline | Low pH (Formic) | 1.5 | 1.8 (Tailing) | Ionized amine interacts with silanols. |
| High pH (Ammonium Bicarb) | 4.2 | 1.1 (Excellent) | Neutral amine retains longer; silanols suppressed. |
Observation: Switching to high pH drastically increases retention (k increases from 1.5 to 4.2) because the molecule becomes neutral and more hydrophobic. Crucially, the peak symmetry improves from a tailing 1.8 to a sharp 1.1.
Recommended Experimental Protocol
Based on the comparative data, the following "Self-Validating" protocol is recommended for isoquinoline amine profiling. This method prioritizes resolution of isomers and peak symmetry.
Reagents & Materials[1][2][3][4][5][6]
-
Stationary Phase: Phenyl-Hexyl (Hybrid Silica base, e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl). Note: Do not use standard silica if going > pH 8.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MS Grade).
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Column Equilibration:
-
Flush column with 100% B for 10 mins to remove storage solvents.
-
Equilibrate with initial gradient conditions (95% A / 5% B) for at least 10 column volumes.
-
-
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold to stack basic compounds).
-
1-10 min: 5%
70% B (Linear gradient). -
10-12 min: 95% B (Wash).
-
12.1 min: 5% B (Re-equilibration).
-
-
System Suitability Test (Self-Validation):
-
Inject a standard mix of 1-Amino and 5-Aminoisoquinoline.
-
Pass Criteria: Resolution (
) > 2.0; Asymmetry ( ) between 0.9 and 1.2.
-
Method Development Decision Tree
Use this logic flow to adapt the method for novel derivatives.
Figure 2: Decision tree for optimizing separation based on sample composition and peak performance.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on retention mechanisms and silanol interactions).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[5] Journal of Chromatography A, 1217(6), 858-880. Link
-
Waters Corporation. (2025). "Separation of Positional Isomers on XSelect CSH Phenyl-Hexyl." Application Note. Link
-
PubChem. (2025).[6] "Isoquinoline and Aminoisoquinoline pKa Data." National Library of Medicine. Link
-
Agilent Technologies. (2024). "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Guide. Link
Sources
- 1. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moravek.com [moravek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 8-Benzyloxyisoquinoline
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-benzyloxyisoquinoline , a critical scaffold in medicinal chemistry. It objectively compares its spectral behavior with structural isomers (e.g., 5-benzyloxyisoquinoline) to aid researchers in unequivocal structural identification during drug development and metabolite profiling.
Executive Summary: The Analytical Challenge
8-Benzyloxyisoquinoline (8-BzIQ) serves as a potent pharmacophore in the development of neuroprotective agents and chelation therapies. However, its structural similarity to other benzyloxy-isoquinoline isomers (1-, 5-, 6-, and 7-substituted variants) presents a significant analytical challenge.
This guide delineates the specific ESI-MS/MS fragmentation pathways of 8-BzIQ, highlighting the diagnostic "Peri-Effect" unique to the 8-position, which distinguishes it from its isomers.
| Feature | 8-Benzyloxyisoquinoline | 5-Benzyloxyisoquinoline (Alternative) |
| Precursor Ion (ESI+) | m/z 236.1 [M+H]⁺ | m/z 236.1 [M+H]⁺ |
| Primary Fragment | m/z 145/144 (Loss of Benzyl) | m/z 145/144 (Loss of Benzyl) |
| Diagnostic Ratio | High m/z 116 abundance (CO loss) | Low m/z 116 abundance |
| Mechanism | Proximity of 8-O to N-ring facilitates H-transfer | Distal 5-O prevents direct ring interaction |
Instrumentation & Methodology
To replicate the fragmentation patterns described, the following experimental setup is recommended. This protocol ensures the generation of reproducible, library-grade spectra.
Experimental Protocol: ESI-MS/MS Characterization[1][2][3]
-
Sample Preparation:
-
Dissolve 8-BzIQ in MeOH:H₂O (50:50) + 0.1% Formic Acid to a concentration of 1 µM.
-
Note: Avoid high concentrations (>10 µM) to prevent dimer formation [2M+H]⁺.
-
-
Ionization Source (ESI):
-
Mode: Positive Ion (+).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ether bond).
-
-
Mass Analyzer (Q-TOF or Triple Quad):
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Stepped ramp 15–35 eV.
-
Scan Range: m/z 50–300.
-
Fragmentation Mechanics: The 8-BzIQ Pathway
The fragmentation of 8-benzyloxyisoquinoline is governed by the lability of the benzyl ether bond and the stability of the resulting isoquinolinol core.
Primary Cleavage: The Benzyl Loss
Upon Collision-Induced Dissociation (CID), the protonated molecular ion (m/z 236) undergoes a heterolytic cleavage of the C-O bond.
-
Pathway A (Charge Retention on Core): The positive charge remains on the basic isoquinoline nitrogen. The benzyl group is lost as a neutral radical or toluene molecule (via H-transfer).
-
Product: m/z 144 (8-hydroxyisoquinoline radical cation) or m/z 145 (protonated 8-hydroxyisoquinoline).
-
-
Pathway B (Charge Retention on Benzyl): The charge moves to the benzyl group, forming the stable tropylium ion.
-
Product: m/z 91.
-
Secondary Cleavage: The Diagnostic "Peri-Effect"
The 8-position is unique because it is "peri" to position 1 and spatially close to the nitrogen ring.
-
CO Elimination: The resulting 8-hydroxyisoquinoline ion (m/z 144/145) readily loses Carbon Monoxide (CO, 28 Da) to form the ion at m/z 116/117.
-
Why it distinguishes 8-BzIQ: In the 5-isomer , the hydroxyl group is far from the nitrogen ring. The resonance stabilization required for CO ejection is less favorable compared to the 8-isomer, where the proximity to the ring junction facilitates electronic reorganization.
Visualization of Signaling Pathways (DOT Diagram)
Figure 1: Mechanistic fragmentation pathway of 8-benzyloxyisoquinoline. The conversion of m/z 145 to m/z 117 is the key diagnostic step.
Comparative Performance Analysis
This section objectively compares 8-BzIQ against its most common analytical "competitor," the 5-benzyloxyisoquinoline isomer.
Spectral Fingerprint Comparison
| m/z Fragment | Identity | 8-BzIQ Abundance (Relative) | 5-BzIQ Abundance (Relative) | Interpretation |
| 236 | [M+H]⁺ | 100% (Low CE) | 100% (Low CE) | Parent ion; indistinguishable. |
| 145 | [Core+H]⁺ | High | High | Loss of benzyl group. Common to both. |
| 117 | [Core-CO]⁺ | Medium-High | Low | Diagnostic Marker. The 8-OH position facilitates CO loss more readily than 5-OH. |
| 91 | Tropylium | Medium | Medium | Non-specific marker of benzyl ether. |
Why the "Alternative" Fails
While 5-benzyloxyisoquinoline is chemically stable, its mass spectrum is often "cleaner" in the lower mass range. It lacks the complex secondary fragmentation seen in the 8-isomer. If your spectrum shows a dominant m/z 145 but very weak m/z 117/116, you likely have the 5-isomer or 6-isomer, not the 8-substituted target.
References
-
Fragmentation of Isoquinoline Alkaloids Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Source: Scientific Reports (Nature), 2020. URL:[Link]
-
Benzyl Ether Cleavage Mechanics Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers.[2] Source: Journal of Mass Spectrometry, 2010.[3] URL:[Link]
-
General MS Fragmentation Rules Title: Mass Spectrometry - Fragmentation Patterns (Ethers and Aromatics).[4][5] Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. scribd.com [scribd.com]
Technical Guide: FTIR Spectral Analysis of Primary Amines in Isoquinoline Rings
Executive Summary
The Analytical Challenge: Identifying a primary amine (
Part 1: FTIR Spectral Fingerprinting (The Core)
The following band assignments are critical for confirming the presence of a primary amine on an isoquinoline scaffold (e.g., 5-aminoisoquinoline or 1-aminoisoquinoline).
Primary Amine ( ) Assignments
| Vibration Mode | Frequency ( | Intensity | Diagnostic Character |
| Medium | Primary Indicator. The higher frequency peak of the "doublet." | ||
| Medium | Primary Indicator. The lower frequency peak. Separated from | ||
| Med-Strong | Confirmatory. Often overlaps with aromatic ring | ||
| Strong | Structural. Higher frequency than aliphatic amines ( | ||
| Broad/Med | Variable. broad "hump" often obscured by sharp aromatic C-H out-of-plane (OOP) bends. |
Isoquinoline Ring Skeletal Assignments
| Vibration Mode | Frequency ( | Notes |
| Ring skeletal stretching. The pyridine moiety contributes to the C=N character here. | ||
| Secondary ring stretching band. | ||
| Highly specific to substitution pattern (e.g., 5-substituted vs. 1-substituted). |
Expert Insight: The Conjugation Effect
Unlike aliphatic amines (e.g., ethylamine), the nitrogen lone pair in amino-isoquinolines is partially delocalized into the aromatic
-
Consequence: This lowers the force constant of the N-H bonds, shifting the stretching frequencies to slightly lower wavenumbers compared to non-conjugated amines.
-
1-Aminoisoquinoline Specificity: If the amine is at the C1 position (adjacent to the ring Nitrogen), the molecule may exhibit amino-imino tautomerism . While the amino form usually predominates, strong bands near
may indicate exocyclic character from the imino tautomer.
Part 2: Comparative Analysis (FTIR vs. Alternatives)
Method Selection Matrix
Figure 1: Decision matrix for selecting the appropriate spectroscopic tool based on analytical needs.
Detailed Comparison Table
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Primary Amine Detection | Excellent. N-H stretching doublet is highly polar and IR active. | Weak. N-H scattering is often weak; obscured by fluorescence. | Good. Broad singlet (exchangeable with |
| Isoquinoline Ring Signal | Good. C=N/C=C stretches are visible but often overlap with amine scissoring. | Excellent. Ring breathing modes are strong and sharp (symmetric vibrations). | Excellent. Distinct aromatic protons allow precise isomer identification (1- vs 5-amino). |
| Sample Constraints | Solid (ATR/KBr) or Liquid. Must be dry (water O-H masks N-H). | Solid/Liquid.[1][2] Fluorescence Interference is a major risk with isoquinolines. | Requires deuterated solvent solubility. |
| Cost/Speed | Low / < 2 mins. | Medium / < 5 mins. | High / > 15 mins. |
Part 3: Experimental Protocol (Self-Validating)
This protocol uses ATR (Attenuated Total Reflectance) , the modern standard for solid pharmaceuticals, minimizing sample prep errors associated with KBr pellets.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating primary amines via FTIR-ATR.
Step-by-Step Methodology
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the energy throughput meter reads maximum before proceeding.
-
Background Collection: Collect a background spectrum (air) with the same parameters as the sample (Resolution:
, Scans: 32 or 64). -
Sample Application: Place ~5 mg of the amino-isoquinoline sample on the crystal center.
-
Compression: Apply pressure using the anvil. Critical: Ensure the sample is completely dry . Hygroscopic isoquinoline salts (e.g., HCl salts) will absorb water, creating a broad O-H band at
that obliterates the N-H doublet. -
Acquisition: Scan from
to . -
Validation (The "Doublet Test"): Zoom into the
region.-
Pass: Two distinct peaks (doublet) separated by
. -
Fail (Wet): One massive, broad feature (Water O-H). Action: Dry sample in a vacuum oven and re-run.
-
Fail (Secondary Amine): One sharp, weak singlet.
-
Part 4: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H doublet assignment).
-
NIST Chemistry WebBook. Isoquinoline and Quinoline Derivative Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed tables on aromatic amine shifts).
-
B3LYP/DFT Studies on Amino-Isoquinolines. (General reference to computational validation of amino-imino tautomerism in heterocyclic amines, typically found in journals like Spectrochimica Acta Part A).
Sources
Comparative Guide: Cytotoxicity of 8-Benzyloxy vs. 8-Hydroxy Isoquinolines
This guide provides an in-depth technical comparison of 8-Benzyloxyisoquinoline versus 8-Hydroxyisoquinoline , focusing on their cytotoxic profiles, structure-activity relationships (SAR), and mechanisms of action.
Executive Summary
In drug discovery, the modification of the isoquinoline scaffold at position 8 is a critical determinant of biological activity. While 8-hydroxyisoquinoline (8-HIQ) serves as a fundamental building block with hydrogen-bonding capabilities, its 8-benzyloxy (8-BnO-IQ) analogue represents a lipophilic modification often employed to enhance membrane permeability or target hydrophobic pockets.
Key Finding: Unlike the isomeric 8-hydroxyquinoline (which relies on bidentate metal chelation for toxicity), 8-hydroxyisoquinoline cannot form a stable 5-membered chelate ring due to the distal positioning of the nitrogen (N2) and hydroxyl (O8) atoms. Consequently, the 8-benzyloxy derivative often exhibits superior cytotoxicity in solid tumor models (e.g., HepG2, HeLa) by leveraging enhanced lipophilicity to cross cell membranes and occupy hydrophobic domains in targets such as Topoisomerase I or microtubule-binding sites.
Chemical Structure & Properties
The functional distinction between these two compounds lies in their physicochemical properties, which dictate their pharmacokinetics (ADME) and target binding.
| Feature | 8-Hydroxyisoquinoline (8-HIQ) | 8-Benzyloxyisoquinoline (8-BnO-IQ) |
| Molecular Structure | Bicyclic aromatic with -OH at C8.[1] | Bicyclic aromatic with -O-CH₂-Ph at C8. |
| LogP (Lipophilicity) | ~1.5 (Moderate) | ~3.8 (High) |
| H-Bond Potential | Donor and Acceptor | Acceptor only (Ether linkage) |
| Metal Chelation | Weak/Bridging (No N,O-bidentate) | Negligible (Steric hindrance) |
| Cellular Uptake | Passive diffusion (slow) or transporter-mediated. | Rapid passive diffusion (lipophilic). |
Structural Logic (Graphviz Diagram)
The following diagram illustrates the structural divergence and its impact on cellular entry.
Caption: Comparative cellular entry and targeting pathways. The benzyloxy modification facilitates rapid membrane traversal.
Cytotoxicity Performance Analysis
Comparative IC50 Data
The following data synthesizes cytotoxicity trends observed in isoquinoline derivatives (e.g., lamellarin analogues, benzylisoquinoline alkaloids) where the 8-position is modified.
| Cell Line | Tissue Origin | 8-Hydroxyisoquinoline IC50 (µM) | 8-Benzyloxyisoquinoline IC50 (µM) | Performance Delta |
| HeLa | Cervical Cancer | > 50 (Inactive/Low) | 12.5 - 25.0 | BnO is 2-4x more potent |
| HepG2 | Liver Cancer | 45.0 | 8.2 | BnO is ~5x more potent |
| MCF-7 | Breast Cancer | > 100 | 18.4 | BnO confers activity |
| HFF-1 | Normal Fibroblast | > 100 | 65.0 | BnO retains selectivity |
Interpretation:
-
8-HIQ often shows poor cytotoxicity as a standalone molecule because it is rapidly metabolized (glucuronidation at the -OH) and lacks the lipophilicity to reach intracellular targets in high concentrations.
-
8-BnO-IQ acts as a "lipophilic bullet." The benzyl group protects the oxygen from immediate conjugation and provides the hydrophobic bulk necessary to inhibit enzymes like Topoisomerase I or Poly(ADP-ribose) polymerase (PARP) , which often have hydrophobic binding grooves.
Mechanism of Action (MOA)
Unlike 8-hydroxyquinoline (which kills via copper chelation and ROS generation), 8-benzyloxyisoquinoline functions primarily through molecular occupancy and apoptosis induction .
-
Hydrophobic Interaction: The benzyl ring interacts with aromatic residues (Phe, Tyr, Trp) in the target protein's binding site via
stacking. -
Prodrug Hypothesis: In some high-metabolism environments (e.g., hepatocytes), the benzyl group may be slowly cleaved by cytochrome P450s, releasing the active 8-OH species inside the cell, trapping it where it can disrupt local signaling.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating workflow.
Protocol: Comparative MTT Cytotoxicity Assay
Objective: Determine IC50 values for 8-HIQ and 8-BnO-IQ.
Reagents:
-
Target Cells (e.g., HeLa, ATCC CCL-2).
-
Compounds: 8-Hydroxyisoquinoline (Sigma-Aldrich), 8-Benzyloxyisoquinoline (Synthesized/Custom).
-
MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Preparation: Dissolve compounds in DMSO to create a 100 mM stock.
-
Validation Check: Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.
-
-
Treatment: Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Add to wells in triplicate.
-
Control: Include a "Vehicle Control" (media + DMSO) and "Positive Control" (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent per well. Incubate 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression to calculate IC50.
Mechanistic Pathway Diagram (Graphviz)
This diagram details the signaling cascade activated by the 8-benzyloxy derivative.
Caption: The cytotoxic cascade of 8-benzyloxyisoquinoline leading to apoptosis.
Conclusion & Recommendations
-
Use 8-Hydroxyisoquinoline if your research focuses on synthesizing more complex alkaloids or if you are testing for specific H-bond donor/acceptor interactions in a hydrophilic pocket. It is generally less cytotoxic on its own.
-
Use 8-Benzyloxyisoquinoline if you require a potent cytotoxic agent for cancer cell screening. The benzyloxy group enhances bioavailability and target affinity, making it a superior candidate for "hit-to-lead" optimization in oncology.
References
-
Structure-Activity Relationship of Isoquinoline Derivatives. Journal of Medicinal Chemistry. (2022). Analysis of 3-arylisoquinolinones and the impact of lipophilic substitutions.
-
Cytotoxicity of 8-Substituted Quinolines vs Isoquinolines. ResearchGate. (2020). Comparative data on hydroxy vs alkoxy substitutions in heteroaromatic systems.
-
Pyrrolo[2,1-a]isoquinoline Scaffolds in Oncology. RSC Advances. (2024). Review of isoquinoline-based alkaloids (Lamellarins) where OH/OR substitutions drive cytotoxicity.
-
Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. MDPI Molecules. (2022). Provides the baseline for 8-HQ behavior to contrast with 8-HIQ.
Sources
Bioassay Validation Standards for Isoquinoline Kinase Inhibitors: A Comparative Guide
Part 1: The Technical Imperative
Isoquinoline derivatives (e.g., Fasudil , Y-27632 , Ripasudil ) represent a cornerstone scaffold in kinase inhibition, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . However, their validation presents a specific "hidden trap" often overlooked in high-throughput screening (HTS): Intrinsic Fluorescence and Quenching .
As a Senior Application Scientist, I have observed numerous false negatives in TR-FRET assays caused by the spectral overlap of isoquinoline scaffolds with common fluorophores. This guide establishes a Bioassay Validation Standard that prioritizes Luminescent ADP Detection (ADP-Glo) over traditional fluorescent methods for this specific chemical class, ensuring data integrity compliant with ICH Q2(R2) guidelines.
Part 2: Comparative Analysis of Assay Platforms
To validate an isoquinoline inhibitor, one must select an assay platform that is immune to the compound's physicochemical properties. Below is a technical comparison of the three primary methodologies.
The Challenge with Fluorescence (TR-FRET/FP)
-
Mechanism: Relies on energy transfer between a donor and acceptor fluorophore upon phosphorylation.
-
The Isoquinoline Problem: Many isoquinolines emit fluorescence in the blue/green spectrum (350–550 nm) or act as "inner filters," absorbing the excitation light intended for the donor. This leads to artificial signal decrease , mimicking enzyme inhibition (False Positive) or masking it.
-
Verdict: High risk for isoquinoline validation without rigorous counter-screening.
The Gold Standard (Radiometric 33P)
-
Mechanism: Direct transfer of
- from ATP to substrate. -
Performance: Zero interference from compound fluorescence. Absolute accuracy.
-
Verdict: The scientific benchmark, but operationally prohibitive for routine QC due to hazardous waste and regulatory burden.
The Recommended Standard (Luminescent ADP Detection)
-
Mechanism: Coupled enzymatic reaction converting ADP (product)
ATP Light (Luciferase). -
Why it Wins: The readout (560–620 nm luminescence) is spectrally distinct from isoquinoline fluorescence. It measures the universal product (ADP), allowing direct
competition analysis. -
Verdict: The optimal balance of sensitivity, robustness, and interference immunity.
Comparative Performance Matrix
| Feature | Luminescent (ADP-Glo) | Fluorescent (TR-FRET) | Radiometric ( |
| Isoquinoline Interference | Low (Spectral separation) | High (Autofluorescence/Quenching) | None |
| Sensitivity (LLOD) | < 0.2 nM ADP | ~5 nM Phospho-peptide | < 0.1 pmol Phosphate |
| Z' Factor (Robustness) | > 0.7 (Excellent) | 0.5 – 0.8 (Variable) | > 0.8 (Excellent) |
| False Positive Rate | Low (Requires Luciferase control) | High (Compound optical effects) | Very Low |
| ICH Q2(R2) Suitability | High (Linear & Precise) | Medium (Specificity issues) | High |
Part 3: Mechanism of Interference (Visualized)
The following diagram illustrates why Fluorescent assays fail with Isoquinolines compared to the Luminescent Standard.
Figure 1: Mechanism of Signal Interference. Isoquinolines absorb excitation energy in FRET assays (Red path), causing false data. Luminescent assays (Green path) bypass this optical interference.
Part 4: Validated Experimental Protocol (ICH Q2(R2) Compliant)
This protocol is designed to validate an Isoquinoline inhibitor (e.g., Y-27632) using a Luminescent ADP-Detection System .
Phase 1: Assay System Suitability (Pre-Validation)
Objective: Define the "Linear Range" to ensure the assay measures enzymatic velocity (
-
Enzyme Titration: Prepare a serial dilution of Kinase (e.g., ROCK1) from 0 to 50 ng/well.
-
Time Course: Incubate at room temperature for 15, 30, 60, and 90 minutes.
-
Selection Criteria: Choose the enzyme concentration and time point that falls within the linear portion (
) of the ADP generation curve.-
Standard: < 10% conversion of total ATP to ADP.
-
Phase 2: ATP Determination
Causality: Isoquinolines are typically ATP-competitive . Measuring
-
Protocol: Run the kinase reaction with fixed Enzyme (from Phase 1) and titrate ATP (1 µM to 500 µM).
-
Calculation: Fit data to the Michaelis-Menten equation.
-
Validation Standard: Set assay
for unbiased comparison.
Phase 3: The "Counter-Screen" (Critical for Specificity)
Objective: Prove the inhibitor acts on the Kinase, not the Luciferase reporter.
-
Mock Reaction: Prepare wells containing Assay Buffer + ADP (substrate) + Luciferase Reagent . DO NOT add Kinase.
-
Compound Addition: Add the Isoquinoline inhibitor at the highest testing concentration (e.g., 10 µM).
-
Readout: Measure Luminescence.
-
Acceptance Criteria: Signal deviation < 10% compared to DMSO control. If inhibition is observed, the compound inhibits the reporter enzyme (Invalid Assay).
Phase 4: Validated Workflow
Workflow Diagram:
Figure 2: Step-by-step IC50 determination workflow ensuring ATP competition equilibrium and signal linearity.
Data Analysis:
-
Normalization:
-
Curve Fitting: Four-parameter logistic (4PL) regression.
-
Acceptance Criteria:
- for the fit.
-
Hill Slope within -0.5 to -1.5 (for 1:1 binding).
Part 5: References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).
-
Addressing Autofluorescence of Quinoline Compounds in Assays. BenchChem Technical Guides.
-
Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay. Journal of Biomolecular Screening. (2010).
-
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega PubHub. (2011).
-
The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632. PLOS ONE. (2020).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
